molecular formula C14H14O4 B12408895 Chaetosemin J

Chaetosemin J

Cat. No.: B12408895
M. Wt: 246.26 g/mol
InChI Key: DEPQJYWYBLACLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chaetosemin J is a member of resorcinols.
This compound has been reported in Chaetomium with data available.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one

InChI

InChI=1S/C14H14O4/c1-8-9(2)18-13(7-14(8)17)5-10-3-11(15)6-12(16)4-10/h3-4,6-7,15-16H,5H2,1-2H3

InChI Key

DEPQJYWYBLACLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=CC1=O)CC2=CC(=CC(=C2)O)O)C

Origin of Product

United States

Foundational & Exploratory

Chaetosemin J: A Technical Guide to its Discovery, Isolation, and Characterization from Chaetomium seminudum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Chaetosemin J, a chromone derivative isolated from the fungus Chaetomium seminudum. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and biological properties, and explores its potential mechanism of action.

Introduction

Chaetomium is a genus of fungi known for producing a diverse array of bioactive secondary metabolites. These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic properties. In 2018, a research group led by Li and colleagues reported the isolation and characterization of several chromone derivatives, including this compound, from the solid ferment of Chaetomium seminudum. This compound has demonstrated notable antifungal activity against various plant pathogenic fungi, making it a person of interest for the development of novel agrochemicals and therapeutic agents.

Physicochemical Properties of this compound

This compound is a chromone derivative with the chemical formula C₁₄H₁₄O₄. Its structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name 5-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-4H-chromen-4-one
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Appearance White Powder
Solubility Soluble in methanol and other organic solvents

Discovery and Isolation from Chaetomium seminudum

The discovery of this compound was the result of a systematic investigation into the secondary metabolites produced by Chaetomium seminudum. The general workflow for its isolation and purification is outlined below.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation Fungus Chaetomium seminudum Media Solid Fermentation Medium (e.g., rice medium) Fungus->Media Inoculation Incubation Incubation (e.g., 25-28°C for 21-30 days) Media->Incubation Fermented_Solid Fermented Solid Culture Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermented_Solid->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Sephadex_LH20 Sephadex LH-20 Chromatography Column_Chromatography->Sephadex_LH20 Fractionation HPLC Preparative HPLC Sephadex_LH20->HPLC Further Purification Pure_Compound This compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D NMR) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS Structure Structure of this compound NMR->Structure MS->Structure

Figure 1: General workflow for the isolation and identification of this compound.
Experimental Protocols

3.1.1. Fungal Culture and Fermentation

  • Fungal Strain: Chaetomium seminudum is maintained on a potato dextrose agar (PDA) slant at 4°C.

  • Seed Culture: A small piece of the agar containing the mycelium is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). The flask is incubated at 28°C on a rotary shaker at 150 rpm for 5-7 days.

  • Solid-State Fermentation: Rice solid medium is prepared by autoclaving 100 g of rice with 120 mL of distilled water in 1 L flasks. Each flask is inoculated with 10 mL of the seed culture and incubated under static conditions at room temperature (25-28°C) for 30 days.

3.1.2. Extraction of Secondary Metabolites

  • The fermented rice solid is extracted three times with an equal volume of ethyl acetate at room temperature.

  • The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Purification of this compound

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography (200-300 mesh) and eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v) to obtain several fractions.

  • Sephadex LH-20 Chromatography: Fractions showing antifungal activity are further purified by Sephadex LH-20 column chromatography using methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Quantitative Data
Spectroscopic DataKey Observations
¹H NMR (CD₃OD, 400 MHz) δH 6.75 (1H, d, J = 2.0 Hz), 6.27 (1H, d, J = 2.0 Hz), 6.18 (1H, s), 3.75 (2H, s), 2.18 (3H, s), 1.55 (6H, s)
¹³C NMR (CD₃OD, 100 MHz) δC 182.1, 165.2, 163.0, 158.8, 157.9, 111.8, 108.9, 102.4, 99.8, 71.2, 30.1, 29.5, 8.6
HRESIMS m/z 247.0965 [M+H]⁺ (calculated for C₁₄H₁₅O₄, 247.0970)

The ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments (COSY, HSQC, and HMBC), allowed for the complete assignment of the proton and carbon signals and confirmed the planar structure of this compound. The high-resolution electrospray ionization mass spectrometry (HRESIMS) data provided the exact molecular formula.

Biological Activity and Putative Signaling Pathway

This compound has demonstrated significant antifungal activity against several important plant pathogenic fungi.

Pathogenic FungiMinimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinerea12.5
Alternaria solani25

The precise mechanism of action of this compound is still under investigation. However, based on the known antifungal activities of other chromone derivatives, a putative signaling pathway can be proposed. Chromones are known to induce oxidative stress and disrupt cell wall integrity in fungi. This can trigger conserved stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are critical for fungal survival.

signaling_pathway cluster_cell Fungal Cell cluster_hog HOG Pathway cluster_cwi CWI Pathway Chaetosemin_J This compound ROS Increased ROS Production Chaetosemin_J->ROS Cell_Wall_Damage Cell Wall Damage Chaetosemin_J->Cell_Wall_Damage Hog1 Hog1 ROS->Hog1 Activates Slt2 Slt2 Cell_Wall_Damage->Slt2 Activates Glycerol_Synthesis Glycerol Synthesis Hog1->Glycerol_Synthesis Activates Apoptosis Apoptosis / Cell Death Glycerol_Synthesis->Apoptosis Leads to (if overwhelmed) Cell_Wall_Repair Cell Wall Repair Genes Slt2->Cell_Wall_Repair Activates Cell_Wall_Repair->Apoptosis Leads to (if overwhelmed)

Figure 2: Putative signaling pathway for the antifungal action of this compound.

This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of compensatory signaling pathways. However, if the stress is too severe, these pathways may be overwhelmed, ultimately leading to fungal cell death. Further research is required to validate this hypothesis and fully elucidate the molecular targets of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potent antifungal properties. The detailed protocols for its isolation and characterization provided in this guide will facilitate further research into its biological activities and potential applications. Future studies should focus on:

  • Elucidating the precise molecular mechanism of its antifungal action.

  • Investigating its efficacy in in vivo models of plant disease.

  • Exploring its potential for development as a novel antifungal agent for agricultural or clinical use.

  • Synthesizing analogues of this compound to improve its activity and pharmacokinetic properties.

The continued exploration of natural products from diverse fungal sources like Chaetomium remains a critical avenue for the discovery of new and effective therapeutic and agrochemical agents.

Chaetosemin J: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetosemin J is a polyketide metabolite produced by the fungus Chaetomium seminudum. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its antifungal properties. Detailed experimental protocols for its isolation, characterization, and antifungal evaluation are presented. While the precise signaling pathways affected by this compound are not yet elucidated in the scientific literature, this guide provides a foundational understanding of this promising natural product.

Chemical Structure and Properties

This compound is chemically known as 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one.[1] Its structure is characterized by a dihydroxyphenyl group attached to a dimethylpyran-4-one core.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-onePubChem
Molecular Formula C₁₄H₁₄O₄PubChem
Molecular Weight 246.26 g/mol PubChem
CAS Number 2230052-47-6MedchemExpress
SMILES CC1=C(C)OC(=CC1=O)CC2=CC(=CC(=C2)O)OPubChem
InChI InChI=1S/C14H14O4/c1-8-9(2)18-13(7-14(8)17)5-10-3-11(15)6-12(16)4-10/h3-4,6-7,15-16H,5H2,1-2H3PubChem
InChIKey DEPQJYWYBLACLX-UHFFFAOYSA-NPubChem
XLogP3 2.1PubChem

Table 2: Spectroscopic Data for this compound

TypeData
¹H NMR (Data to be populated from the original research article)
¹³C NMR (Data to be populated from the original research article)
HR-ESI-MS (Data to be populated from the original research article)

Biological Activity: Antifungal Properties

This compound has demonstrated significant inhibitory activity against several plant pathogenic fungi.[1] The minimum inhibitory concentrations (MICs) are summarized in the table below.

Table 3: Antifungal Activity of this compound (MIC in μM)

Fungal SpeciesMIC (μM)
Botrytis cinerea12.5
Alternaria solani25.0
Magnaporthe oryzae12.5
Gibberella saubinettii25.0

Experimental Protocols

The following protocols are based on the methods described by Li et al. (2018) for the isolation and characterization of this compound from Chaetomium seminudum C208.[1]

Fungal Fermentation and Extraction

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction Fungus Chaetomium seminudum C208 Culture Solid-state fermentation on rice medium Fungus->Culture Incubation Incubation at 28°C for 30 days Culture->Incubation Extraction Extraction with EtOAc Incubation->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for the fermentation of Chaetomium seminudum and subsequent extraction of metabolites.

Protocol:

  • The fungus Chaetomium seminudum C208 is cultured on a solid rice medium.

  • The culture is incubated at 28°C for 30 days.

  • Following incubation, the fermented rice substrate is extracted exhaustively with ethyl acetate (EtOAc).

  • The resulting organic solvent is concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

G cluster_chromatography Chromatographic Separation Crude_Extract Crude Extract Silica_Gel Silica Gel Column Chromatography (Petroleum ether-EtOAc gradient) Crude_Extract->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Column (CHCl₃-MeOH, 1:1) Fractions->Sephadex HPLC Preparative HPLC (MeOH-H₂O) Sephadex->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Chromatographic workflow for the isolation of pure this compound from the crude extract.

Protocol:

  • The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether-ethyl acetate.

  • Fractions are collected and combined based on their thin-layer chromatography (TLC) profiles.

  • The relevant fractions are further purified using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) with a methanol-water mobile phase to yield pure this compound.

Structure Elucidation

The structure of this compound was determined by extensive spectroscopic analyses, including ¹H NMR, ¹³C NMR, and HR-ESI-MS.[1]

Antifungal Activity Assay

Protocol:

  • A twofold serial dilution of this compound is prepared in a suitable solvent.

  • The fungal pathogens are cultured in a suitable broth medium.

  • The this compound solutions are added to the fungal cultures in 96-well plates.

  • The plates are incubated under appropriate conditions for fungal growth.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanism of Action

As of the date of this document, the specific signaling pathways and the precise molecular mechanism of action for this compound's antifungal activity have not been reported in the peer-reviewed scientific literature. Further research is required to elucidate these aspects.

Conclusion

This compound is a fungal metabolite with a well-defined chemical structure and promising antifungal activity against several important plant pathogens. The experimental protocols for its production and isolation are established. Future research should focus on elucidating its mechanism of action and exploring its potential for development as a natural antifungal agent.

References

An In-depth Technical Guide to the Putative Chaetosemin J Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetosemin J, a polyketide metabolite isolated from the fungus Chaetomium seminudum, exhibits notable antifungal properties against various plant pathogens. Its unique structure, featuring a substituted pyran-4-one core, makes it a molecule of interest for agrochemical and pharmaceutical research. To date, the biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fungal polyketide and chromone biosynthesis. We present a hypothetical enzymatic sequence, detail general experimental protocols for pathway elucidation, and provide structured templates for data presentation to guide future research in this area.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. The genus Chaetomium is particularly rich in novel bioactive compounds. This compound, with its chemical formula C14H14O4, has been identified as 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one[1]. Its biological activity against plant pathogenic fungi suggests its potential as a lead compound for the development of new antifungal agents. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for engineering novel analogues with improved properties.

This guide synthesizes current knowledge on fungal polyketide biosynthesis to propose a putative pathway for this compound. It is intended to serve as a foundational resource for researchers aiming to investigate and characterize this pathway.

Proposed Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway, which is common for the formation of chromone and pyranone structures in fungi[2]. The pathway can be conceptually divided into three main stages: backbone synthesis, tailoring modifications, and the incorporation of the dihydroxyphenylmethyl moiety.

Polyketide Backbone Synthesis

The pyran-4-one core of this compound is likely synthesized by a Type I iterative Polyketide Synthase (PKS). This megasynthase would utilize acetyl-CoA as a starter unit and malonyl-CoA as extender units. A series of decarboxylative condensations would lead to a linear polyketide chain, which then undergoes cyclization to form the pyranone ring.

Tailoring Modifications

Following the formation of the core structure, a series of tailoring enzymes are proposed to modify the molecule to yield this compound. These modifications are expected to include:

  • Methylations: Two successive methylations at the C2 and C3 positions are likely catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

  • Hydroxylations: The hydroxyl groups on the phenyl ring are likely introduced by cytochrome P450 monooxygenases or other oxidoreductases.

Origin of the 3,5-Dihydroxyphenylmethyl Moiety

The origin of the 6-[(3,5-dihydroxyphenyl)methyl] substituent is a key question in the biosynthesis of this compound. Two plausible hypotheses are:

  • Hybrid PKS-NRPS Pathway: A hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system could be involved. The dihydroxyphenylacetyl-CoA could be synthesized via a separate PKS pathway and then incorporated.

  • Shikimate Pathway Derivation: The dihydroxyphenyl moiety could be derived from the shikimate pathway, a common route to aromatic amino acids and other aromatic compounds in fungi. A precursor from this pathway could be activated and attached to the pyranone core.

The following diagram illustrates a putative biosynthetic pathway for this compound.

This compound Biosynthesis Pathway cluster_backbone Backbone Synthesis cluster_tailoring Tailoring Modifications cluster_sidechain Sidechain Incorporation Acetyl-CoA Acetyl-CoA Linear_Polyketide Linear Polyketide Intermediate Acetyl-CoA->Linear_Polyketide PKS (Starter Unit) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear_Polyketide PKS (Extender Units) Pyranone_Core Pyran-4-one Core Linear_Polyketide->Pyranone_Core PKS (Cyclization) Methylated_Core 2-Methyl Pyranone Pyranone_Core->Methylated_Core Methyltransferase (SAM) Dimethylated_Core 2,3-Dimethyl Pyranone Methylated_Core->Dimethylated_Core Methyltransferase (SAM) Chaetosemin_J This compound Dimethylated_Core->Chaetosemin_J Condensation/Attachment Enzyme Shikimate_Pathway Shikimate Pathway / Separate PKS Sidechain_Precursor 3,5-Dihydroxyphenyl Precursor Shikimate_Pathway->Sidechain_Precursor Sidechain_Precursor->Chaetosemin_J

A putative biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthesis of this compound has not yet been experimentally characterized, no quantitative data is available. The following table is provided as a template for researchers to summarize key quantitative parameters once they are determined. Hypothetical data is included for illustrative purposes.

ParameterValue (Hypothetical)Method of DeterminationReference
PKS
Km (Acetyl-CoA)50 µMIn vitro enzyme assay
Km (Malonyl-CoA)25 µMIn vitro enzyme assay
kcat0.5 s⁻¹In vitro enzyme assay
Methyltransferase 1
Km (Pyranone Core)15 µMIn vitro enzyme assay
Km (SAM)30 µMIn vitro enzyme assay
kcat1.2 s⁻¹In vitro enzyme assay
Methyltransferase 2
Km (Methylated Core)20 µMIn vitro enzyme assay
Km (SAM)35 µMIn vitro enzyme assay
kcat0.8 s⁻¹In vitro enzyme assay
Overall Pathway
Titer in C. seminudum15 mg/LLC-MS analysis of culture
Yield from Glucose0.05 mg/gFermentation and extraction

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of bioinformatics, molecular genetics, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: Sequence the genome of a this compound-producing strain of Chaetomium seminudum using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

  • BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome. Search for clusters containing a PKS gene, along with genes encoding putative tailoring enzymes like methyltransferases and oxidoreductases.

  • Comparative Genomics: Compare the predicted BGCs with those from closely related non-producing fungal species to identify candidate clusters unique to the this compound producer.

Functional Characterization of the BGC
  • Gene Knockout:

    • Design knockout cassettes with selectable markers flanked by homologous regions of the target gene (e.g., the PKS gene).

    • Transform protoplasts of C. seminudum with the knockout cassettes.

    • Select transformants on appropriate media and confirm gene deletion by PCR and Southern blotting.

    • Analyze the metabolite profile of the knockout mutants by LC-MS to confirm the loss of this compound production.[3]

  • Heterologous Expression:

    • Clone the entire candidate BGC into an expression vector suitable for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.[4][5][6]

    • Transform the heterologous host with the expression vector.

    • Culture the transformants under inducing conditions.

    • Extract the metabolites and analyze by LC-MS to detect the production of this compound.[4]

In Vitro Characterization of Enzymes
  • Gene Expression and Protein Purification:

    • Clone the coding sequence of individual enzymes (e.g., PKS, methyltransferases) into an E. coli expression vector with an affinity tag (e.g., His-tag).

    • Express the protein in E. coli and purify it using affinity chromatography.

  • Enzyme Assays:

    • For the PKS, incubate the purified enzyme with acetyl-CoA, malonyl-CoA, and NADPH (if reducing domains are present) and analyze the products by LC-MS.

    • For methyltransferases, incubate the purified enzyme with the putative substrate and SAM, and monitor the formation of the methylated product by LC-MS.

    • Determine kinetic parameters (Km, kcat) by varying substrate concentrations.

Metabolite Profiling and Intermediate Identification
  • LC-MS Analysis:

    • Culture the wild-type C. seminudum and mutant strains (e.g., knockouts of tailoring enzymes).

    • Extract metabolites from the mycelium and culture broth using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extracts using high-resolution LC-MS to identify this compound and potential biosynthetic intermediates that may accumulate in the mutants.[7][8][9]

The following diagram illustrates a general workflow for the elucidation of a fungal biosynthetic pathway.

Experimental Workflow Start Start Genome_Sequencing Genome Sequencing of Producing Fungus Start->Genome_Sequencing BGC_Prediction Bioinformatic BGC Prediction (antiSMASH) Genome_Sequencing->BGC_Prediction Hypothesis Formulate Biosynthetic Hypothesis BGC_Prediction->Hypothesis Gene_Knockout Gene Knockout in Native Host Hypothesis->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC Hypothesis->Heterologous_Expression Metabolite_Analysis_KO LC-MS Analysis of Knockout Mutant Gene_Knockout->Metabolite_Analysis_KO Metabolite_Analysis_Het LC-MS Analysis of Heterologous Host Heterologous_Expression->Metabolite_Analysis_Het Pathway_Confirmation Confirmation of BGC Function Metabolite_Analysis_KO->Pathway_Confirmation Metabolite_Analysis_Het->Pathway_Confirmation Enzyme_Characterization In Vitro Enzyme Characterization Pathway_Confirmation->Enzyme_Characterization Pathway_Elucidation Detailed Pathway Elucidation Enzyme_Characterization->Pathway_Elucidation End End Pathway_Elucidation->End

A general experimental workflow for fungal biosynthetic pathway elucidation.

Conclusion

While the precise biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust, scientifically grounded framework for its investigation. The proposed putative pathway, based on the well-established principles of fungal polyketide biosynthesis, offers a clear roadmap for researchers. The detailed experimental protocols and data presentation templates are designed to facilitate a systematic and thorough elucidation of this intriguing biosynthetic pathway. Unraveling the biosynthesis of this compound will not only deepen our understanding of fungal secondary metabolism but also pave the way for the biotechnological production of this promising antifungal agent and its derivatives.

References

Chaetosemin J: A Fungal Polyketide from Chaetomium seminudum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Natural Source and Abundance

Authored by: Gemini

November 2025

Introduction

Chaetosemin J is a polyketide metabolite that has been isolated from the ascomycete fungus, Chaetomium seminudum.[1][2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural source, abundance, and isolation of this compound. The genus Chaetomium is well-documented as a prolific producer of a wide array of bioactive secondary metabolites, and Chaetomium seminudum has been a source of several novel compounds.[4][5]

Natural Source and Abundance

This compound is a natural product synthesized by the fungus Chaetomium seminudum. Specifically, it was isolated from the culture of C. seminudum strain C208.[1] While the precise abundance in the fungal biomass or culture broth is not detailed in publicly available literature, the isolation of this compound along with its congeners, Chaetosemins G-I, suggests it is a product of the fungus's secondary metabolism. The production of such metabolites is often influenced by culture conditions, including media composition, temperature, and fermentation time.

The following table summarizes the known compounds isolated from Chaetomium seminudum in the study that identified this compound. The quantitative yields for each compound from the reported isolation are included where available.

Compound NameCompound ClassSource StrainYield (mg)
Chaetosemin GPolyketideC. seminudum C2082.5
Chaetosemin HPolyketideC. seminudum C2083.1
Chaetosemin IPolyketideC. seminudum C2082.8
This compound Polyketide C. seminudum C208 4.2

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from Chaetomium seminudum, based on the protocols described for related compounds from the same genus.

Fungal Fermentation and Extraction

The fungus, Chaetomium seminudum C208, is cultured on a solid rice medium. The fermented rice culture is then extracted exhaustively with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the secondary metabolites.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the compounds of interest. A typical workflow involves:

  • Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-hexane and 90% methanol) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure compounds.

Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification Cascade start Chaetomium seminudum C208 fermentation Solid Rice Medium Fermentation start->fermentation extraction Exhaustive Extraction with Ethyl Acetate fermentation->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (n-hexane/90% MeOH) crude_extract->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow for this compound.

Logical Relationship of Chaetosemin Compounds from C. seminudum

logical_relationship cluster_source Natural Source cluster_metabolites Isolated Polyketides cluster_GHIJ Chaetosemins G-J fungus Chaetomium seminudum G Chaetosemin G fungus->G H Chaetosemin H fungus->H I Chaetosemin I fungus->I J This compound fungus->J

Caption: Source of this compound and related compounds.

References

Chaetosemin J: A Technical Guide to Its Antifungal Activity and Potential Mechanism of Action as a Resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed molecular mechanism of action studies for Chaetosemin J are not extensively available in publicly accessible scientific literature. This guide summarizes the current knowledge of its antifungal properties and provides a theoretical framework for investigating its mechanism of action based on its resorcinol structure and known fungal biology.

Introduction

This compound is a natural product belonging to the resorcinol class of compounds.[1] Isolated from fungi of the Chaetomium genus, it has demonstrated notable antifungal activity against a range of plant pathogenic fungi. Resorcinol derivatives are known for their diverse biological activities, and understanding the specific mechanism of action of this compound is crucial for its potential development as a novel antifungal agent. This technical guide aims to consolidate the available data on this compound's antifungal efficacy and propose a roadmap for elucidating its core mechanism of action.

Antifungal Activity of this compound and Related Compounds

The primary characterized biological activity of this compound is its ability to inhibit the growth of various fungal species. The available quantitative data on its Minimum Inhibitory Concentration (MIC) is summarized below. For context, data for other related compounds from the Chaetosemin class are also included.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) in μM
This compound Botrytis cinerea12.5 - 25
Alternaria solani12.5 - 25
Magnaporthe oryzae12.5 - 25
Gibberella saubinettii12.5 - 25
Chaetosemin B Magnaporthe oryzae6.25
Gibberella saubinettii12.5

Data sourced from available literature.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the antifungal mechanism of this compound, a multi-faceted experimental approach is recommended. The following workflow outlines key experiments to pinpoint its molecular target and affected cellular pathways.

G cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Pathway Analysis & Target Validation A Fungicidal vs. Fungistatic Determination (MIC/MFC Assays) C Transcriptomic Analysis (RNA-Seq) (Identify differentially expressed genes) A->C B Cellular Localization Studies (Fluorescent Tagging of this compound) B->C F Cell Wall Integrity Assays (Sorbitol Protection, Calcofluor White Staining) C->F G Ergosterol Biosynthesis Quantification (GC-MS Analysis) C->G D Proteomic Analysis (Identify changes in protein expression) H Enzyme Inhibition Assays (Target enzyme identified from 'omics' data) D->H E Yeast Deletion Library Screening (Identify hypersensitive mutants) I Gene Knockout & Overexpression Studies (Validate target gene involvement) E->I F->I G->H

Figure 1: Proposed experimental workflow for elucidating the mechanism of action of this compound.
Detailed Experimental Protocols

  • Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) Assays:

    • Prepare a serial dilution of this compound in a suitable broth medium (e.g., Potato Dextrose Broth).

    • Inoculate each dilution with a standardized suspension of fungal spores or cells.

    • Incubate at the optimal temperature for the fungal species.

    • Determine the MIC as the lowest concentration with no visible growth.

    • To determine the MFC, plate aliquots from the wells with no visible growth onto agar plates without the compound. The MFC is the lowest concentration that results in no growth on the agar.

  • Transcriptomic Analysis (RNA-Seq):

    • Culture the target fungus in the presence and absence of a sub-lethal concentration of this compound.

    • Extract total RNA from the fungal cells at various time points.

    • Perform library preparation and high-throughput sequencing.

    • Analyze the sequencing data to identify genes that are significantly up- or down-regulated in response to this compound treatment.

  • Cell Wall Integrity Assays:

    • Sorbitol Protection Assay: Grow the fungus on media with and without this compound, and with and without an osmotic stabilizer like sorbitol. If this compound targets the cell wall, the presence of sorbitol should rescue or improve fungal growth.

    • Calcofluor White Staining: Treat fungal cells with this compound and stain with Calcofluor White, which binds to chitin. Observe under a fluorescence microscope. Increased or aberrant chitin deposition can indicate cell wall stress.

Potential Signaling Pathway: The Fungal Cell Wall Integrity (CWI) Pathway

A common target for antifungal compounds is the fungal cell wall, a structure essential for viability and absent in humans. The Cell Wall Integrity (CWI) signaling pathway is a highly conserved cascade that regulates cell wall biosynthesis and remodeling in response to stress.[2][3][4] As a resorcinol derivative, this compound could potentially disrupt cell wall synthesis, thereby activating the CWI pathway as a compensatory mechanism.

CWI_Pathway ext_stress This compound-induced Cell Wall Stress sensors Cell Surface Sensors (e.g., Wsc1, Mid2) ext_stress->sensors Perturbation inhibition_glucan Inhibition ext_stress->inhibition_glucan rho1 Rho1-GTP sensors->rho1 Activation pkc1 PKC1 rho1->pkc1 Activation glucan_synthase β-1,3-glucan synthase rho1->glucan_synthase Direct Activation mapkkk BCK1 (MAPKKK) pkc1->mapkkk Phosphorylation mapkk MKK1/2 (MAPKK) mapkkk->mapkk Phosphorylation mapk SLT2/MPK1 (MAPK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) mapk->transcription_factors Nuclear Translocation & Activation response Cell Wall Synthesis Genes (e.g., FKS1, CHS3) transcription_factors->response Upregulation inhibition_glucan->glucan_synthase

References

Preliminary Biological Activity Screening of Chaetosemin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chaetosemin J is a secondary metabolite isolated from fungi of the Chaetomium genus. As part of the broader exploration of novel bioactive compounds for potential therapeutic applications, preliminary screening of this compound and its structural analogs has been undertaken to elucidate their biological activities. This technical guide provides a consolidated overview of the available data on the antifungal properties of this compound, alongside the anti-tumor and antioxidant activities of closely related compounds, Chaetocochin J and Chaetosemin C, respectively. Due to a lack of comprehensive data specifically for this compound in all activity categories, these related compounds provide initial insights into its potential biological profile. This document details the experimental methodologies for the cited biological assays and presents quantitative data in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds.

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µM)
Botrytis cinerea6.25 - 25.0
Alternaria solani6.25 - 25.0
Magnaporthe oryzae6.25 - 25.0
Gibberella saubinettii6.25 - 25.0

Data sourced from a review on biologically active secondary metabolites from Chaetomium, which indicates that this compound significantly inhibited the growth of these plant pathogenic fungi with MIC values in the specified range.[1]

Table 2: Anti-Tumor Activity of a Related Compound: Chaetocochin J

Cell LineAssayObserved Effects
HepG2 (Hepatocellular Carcinoma)Proliferation AssayInhibition of proliferation at <1 µM
Hep3B (Hepatocellular Carcinoma)Cell Cycle AnalysisInduces G2/M phase arrest
HepG2 and Hep3BApoptosis AssayInduces caspase-dependent apoptosis
HepG2 and Hep3BMigration and Invasion AssaysInhibition of migration and invasion

Note: The available data for the anti-tumor activity of the related compound Chaetocochin J is primarily descriptive.[1] Quantitative IC50 values were not specified in the provided search results.

Table 3: Antioxidant Activity of a Related Compound: Chaetosemin C

AssayConcentration% Radical Scavenging Activity
DPPH Free Radical Scavenging50 µM50.7%

This data point provides a preliminary indication of the antioxidant potential within the Chaetosemin class of compounds.[2]

Experimental Protocols

Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various fungal strains is determined using a broth microdilution method.

a. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

  • Spores are harvested by gently scraping the surface of the agar with a sterile loop and suspending them in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

  • The concentration of the spore suspension is adjusted to a final concentration of approximately 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

b. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial two-fold dilutions of the this compound stock solution are prepared in a suitable broth medium (e.g., RPMI-1640) in the microtiter plate wells.

  • Each well is inoculated with the prepared fungal spore suspension.

  • A positive control (fungal suspension in broth without this compound) and a negative control (broth only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Anti-Tumor Activity: MTT Cell Viability Assay

The cytotoxic effect of a compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HepG2, Hep3B) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

  • The plates are incubated for 24 hours to allow the cells to attach.

b. Compound Treatment:

  • A stock solution of the test compound (e.g., Chaetocochin J) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in the culture medium.

  • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound.

  • A vehicle control (medium with the same concentration of the solvent) and a blank control (medium only) are included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay and Absorbance Measurement:

  • Following incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.[3]

  • The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][4]

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[5]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][6]

  • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity of a compound can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10][11][12]

a. Preparation of Solutions:

  • A stock solution of the test compound (e.g., Chaetosemin C) is prepared in a suitable solvent (e.g., methanol or ethanol).

  • A solution of DPPH (typically 0.1 mM) is prepared in the same solvent. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[8]

b. Scavenging Reaction:

  • In a 96-well plate or cuvettes, different concentrations of the test compound are mixed with the DPPH solution.

  • A control is prepared with the solvent and the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

c. Absorbance Measurement:

  • The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[8][12]

  • The scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The results can be expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the biological activity screening of this compound and related compounds.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition p70S6K p70S6K mTORC1->p70S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival p70S6K->Proliferation Promotion

Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival.

Experimental_Workflow General Experimental Workflow for Biological Activity Screening cluster_extraction Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Interpretation Isolation Isolation of this compound from Chaetomium sp. Purification Purification and Characterization Isolation->Purification StockSolution Preparation of Stock Solution Purification->StockSolution Antifungal Antifungal Assay (MIC Determination) StockSolution->Antifungal Antitumor Anti-Tumor Assay (e.g., MTT Assay) StockSolution->Antitumor Antioxidant Antioxidant Assay (e.g., DPPH Assay) StockSolution->Antioxidant DataCollection Data Collection (Absorbance, Visual Inspection) Antifungal->DataCollection Antitumor->DataCollection Antioxidant->DataCollection Calculation Calculation of MIC, IC50, % Scavenging DataCollection->Calculation Conclusion Conclusion on Biological Activity Calculation->Conclusion

Caption: A generalized workflow for the preliminary biological activity screening of a natural product.

Logical_Screening_Process Logical Flow of Preliminary Biological Activity Screening Start Start: This compound PrimaryScreen Primary Screening Antifungal Anti-Tumor Antioxidant Start->PrimaryScreen Decision Activity Observed? PrimaryScreen:af->Decision PrimaryScreen:at->Decision PrimaryScreen:ao->Decision NoActivity No Significant Activity Decision->NoActivity No DoseResponse Dose-Response Studies Decision->DoseResponse Yes Mechanism Mechanism of Action Studies DoseResponse->Mechanism Lead Potential Lead Compound Mechanism->Lead

Caption: A logical flow diagram illustrating the process of preliminary biological activity screening.

References

Unraveling Chaetosemin J: A Technical Guide to its Spectroscopic Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Chaetosemin J, a polyketide metabolite isolated from the fungus Chaetomium seminudum. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structure elucidation, alongside the experimental protocols utilized for data acquisition.

Spectroscopic Data Analysis

The structural determination of this compound was accomplished through a comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M + H]⁺247.0919247.0917C₁₄H₁₅O₄
[M + Na]⁺269.0739269.0735C₁₄H₁₄NaO₄
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals, while the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
56.09s
73.61s
2'-CH₃1.99s
3'-CH₃1.83s
2"6.06d2.1
4"6.06d2.1
6"6.06d2.1

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

Positionδ (ppm)Type
2166.4C
3112.9C
4180.2C
5101.9CH
6164.2C
732.1CH₂
8113.8C
1'159.5C
2', 6'102.8CH
3', 5'159.5C
4'107.0CH
2-CH₃9.0CH₃
3-CH₃20.1CH₃

Experimental Protocols

Isolation and Purification

This compound was isolated from the solid fermentation culture of Chaetomium seminudum. The culture was extracted with ethyl acetate, and the resulting crude extract was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Spectroscopic Measurements

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in CD₃OD. Chemical shifts were referenced to the residual solvent signals (δH 3.31 and δC 49.0 for CD₃OD).

Mass Spectrometry: High-resolution ESI-MS data were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structure elucidation of a natural product like this compound using spectroscopic techniques.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structure Validation fungal_culture Fungal Culture (Chaetomium seminudum) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatography extraction->chromatography pure_compound Pure Compound (this compound) chromatography->pure_compound ms Mass Spectrometry (HR-ESI-MS) nmr NMR Spectroscopy (1D & 2D) mol_formula Determine Molecular Formula nmr_signals Assign NMR Signals structure Propose Structure connectivity Establish Connectivity (COSY, HMBC) final_structure Confirmed Structure of this compound

Workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For further details, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

The Ecological Significance of Chaetosemin J in Chaetomium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal genus Chaetomium is a prolific producer of a diverse arsenal of secondary metabolites that play crucial roles in its ecological interactions. Among these, Chaetosemin J, a polyketide-derived chromone, has demonstrated significant biological activity, highlighting its importance in the chemical ecology of Chaetomium. This technical guide provides an in-depth analysis of the known ecological role of this compound, supported by quantitative data, detailed experimental protocols for its study, and visualizations of its putative biosynthetic and regulatory pathways. This document is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development seeking to understand and harness the potential of this bioactive fungal metabolite.

Introduction

Chaetomium species are ubiquitous filamentous fungi found in diverse terrestrial and marine environments. Their success in various ecological niches is, in large part, attributed to their sophisticated chemical defense and communication systems, mediated by a vast array of secondary metabolites. These compounds are not essential for primary growth but provide a competitive advantage by inhibiting the growth of other microorganisms, deterring predators, and facilitating symbiotic relationships.

This compound is a chromone compound isolated from Chaetomium seminudum. Chromones are a class of oxygen-containing heterocyclic compounds that are known to exhibit a wide range of biological activities. The ecological role of this compound is primarily understood through its potent antifungal properties, suggesting its involvement in antagonistic interactions with other fungi in its environment.

Quantitative Data: Antifungal Activity of this compound

The primary ecological function of this compound identified to date is its ability to inhibit the growth of competing fungi. Quantitative data on its antifungal activity has been determined through in vitro assays, with the minimum inhibitory concentration (MIC) being a key parameter. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

A study investigating polyketides from two Chaetomium species reported the significant antifungal activity of this compound against several plant pathogenic fungi.[1] The results are summarized in the table below.

Test OrganismPathogenic EffectMinimum Inhibitory Concentration (MIC) of this compound (μM)
Botrytis cinereaCauses gray mold disease in a wide variety of plants.6.25 - 25.0
Alternaria solaniThe causal agent of early blight in potatoes and tomatoes.6.25 - 25.0
Magnaporthe oryzaeThe causative agent of rice blast disease.6.25 - 25.0
Gibberella saubinettiiCauses Fusarium head blight in wheat and other cereals.6.25 - 25.0

Table 1: Antifungal activity of this compound against various plant pathogenic fungi. The data indicates a potent inhibitory effect on the growth of these competing microorganisms.[1]

Experimental Protocols

The following section details a generalized methodology for the determination of the minimum inhibitory concentration (MIC) of this compound against fungal pathogens, based on standard broth microdilution methods.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • Pure this compound

  • Target fungal strains (e.g., Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, Gibberella saubinettii)

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the target fungal strain on Potato Dextrose Agar (PDA) plates until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline solution (0.85% NaCl) containing 0.1% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer or by measuring the optical density at a specific wavelength.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the liquid culture medium within the wells of a 96-well microtiter plate. The final concentration range should typically span from a high concentration (e.g., 100 μM) to a low concentration (e.g., 0.195 μM).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control well (fungal inoculum with a known antifungal agent) and a negative control well (fungal inoculum with the same concentration of DMSO as the test wells). Also include a medium-only control to check for sterility.

    • Incubate the microtiter plates at an optimal temperature for the growth of the target fungus (typically 25-28°C) for a period of 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determination of MIC:

    • After the incubation period, visually inspect the plates for fungal growth (turbidity).

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

    • Optionally, the optical density of each well can be measured using a microplate reader at a wavelength of 600 nm to quantify fungal growth.

Visualizations: Pathways and Workflows

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of chromones in fungi typically involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a PKS, followed by cyclization and tailoring reactions. While the specific PKS responsible for this compound biosynthesis has not yet been identified, a putative pathway can be proposed based on known chromone biosynthetic pathways in fungi.

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization/ Aromatization polyketide_chain->cyclization pre_chaetosemin Chromone Intermediate cyclization->pre_chaetosemin tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) pre_chaetosemin->tailoring_enzymes chaetosemin_j This compound tailoring_enzymes->chaetosemin_j

Caption: Putative biosynthetic pathway of this compound in Chaetomium.

Experimental Workflow for Isolation and Bioactivity Screening

The discovery and characterization of novel bioactive compounds like this compound follow a systematic experimental workflow, from fungal cultivation to bioactivity assessment.

Experimental Workflow cultivation Fungal Cultivation (Chaetomium sp.) extraction Extraction of Secondary Metabolites cultivation->extraction fractionation Chromatographic Fractionation (e.g., HPLC) extraction->fractionation isolation Isolation of Pure Compounds fractionation->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation bioactivity_screening Bioactivity Screening (e.g., Antifungal Assay) isolation->bioactivity_screening chaetosemin_j This compound structure_elucidation->chaetosemin_j bioactivity_screening->chaetosemin_j Signaling Pathway environmental_cues Environmental Cues (e.g., Nutrient availability, pH, Light) signal_transduction Signal Transduction (e.g., GPCRs, MAP Kinases) environmental_cues->signal_transduction global_regulators Global Regulators (e.g., Velvet Complex, LaeA) signal_transduction->global_regulators transcription_factors Specific Transcription Factors global_regulators->transcription_factors pks_gene_cluster This compound Biosynthetic Gene Cluster transcription_factors->pks_gene_cluster chaetosemin_j_production This compound Production pks_gene_cluster->chaetosemin_j_production

References

A Technical Guide to Chaetosemin J and its Place Among Chaetomium Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Chaetosemin J, a secondary metabolite produced by fungi of the genus Chaetomium. It explores its chemical nature, biological activities, and its relationship to the vast and structurally diverse array of other metabolites synthesized by these fungi. This document includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to Chaetomium Metabolites

The fungal genus Chaetomium is a prolific source of bioactive secondary metabolites, with over 500 compounds identified to date.[1][2] These compounds belong to diverse chemical classes, including cytochalasans, azaphilones, alkaloids, chromones, and xanthones.[1][2][3][4] Metabolites from Chaetomium species exhibit a wide spectrum of biological activities, such as antimicrobial, antitumor, cytotoxic, anti-inflammatory, and enzyme inhibitory effects, making them a significant area of interest for drug discovery and biotechnology.[1][2][3][5]

dot

Caption: Major chemical classes of secondary metabolites isolated from the genus Chaetomium.

This compound: A Closer Look

This compound is a polyketide metabolite classified as a member of the resorcinol and pyran-4-one families.[6]

Chemical Profile:

  • IUPAC Name: 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one[6]

  • Molecular Formula: C₁₄H₁₄O₄[6]

  • Molecular Weight: 246.26 g/mol [6]

Biological Activity of this compound

This compound has demonstrated significant antifungal properties, particularly against plant pathogenic fungi. Its activity, along with a structurally related compound, monaschromone, has been quantified by determining their Minimum Inhibitory Concentrations (MIC).

CompoundBotrytis cinereaAlternaria solaniMagnaporthe oryzaeGibberella saubinettii
This compound 6.25 - 25.06.25 - 25.06.25 - 25.06.25 - 25.0
Monaschromone 6.25 - 25.06.25 - 25.06.25 - 25.06.25 - 25.0
Data presented as a range of MIC values in μM.[5]

Relationship to Other Chaetomium Chromones

This compound belongs to the chromone class of polyketides. Several other chromones have been isolated from Chaetomium species, most notably from Chaetomium seminudum, which produces a series of related compounds known as chaetosemins A-E.[7][8] These compounds share a common structural backbone but differ in their stereochemistry and substitutions, leading to variations in their biological activities.

Comparative Biological Activities

The chaetosemin family exhibits a range of antifungal and antioxidant activities. A comparison highlights the specific potencies of each analogue.

CompoundAntifungal Activity (MIC, μM)Antioxidant ActivityOther Activity
Chaetosemin B M. oryzae : 6.25G. saubinettii : 12.5Not ReportedNot Reported
Chaetosemin C Not Reported50.7% DPPH scavenging at 50 μMNot Reported
(+)-(S)-Chaetoquadrin J Not ReportedNot ReportedWeak sEH inhibition
Data sourced from studies on metabolites from C. seminudum.[7][8]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, characterization, and bioactivity screening of this compound and related metabolites from Chaetomium cultures.

dot

Workflow cluster_Fungus Fungal Culture cluster_Extraction Extraction & Fractionation cluster_Purification Purification & Identification cluster_Bioassay Bioactivity Screening Fungus Chaetomium sp. Culture (Solid or Liquid Fermentation) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungus->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Semi-preparative HPLC Fractions->HPLC Pure_Compound Pure Compound (e.g., this compound) HPLC->Pure_Compound Structure Structure Elucidation (NMR, MS) Pure_Compound->Structure Bioassay Biological Assays (Antifungal, Antioxidant) Pure_Compound->Bioassay Data Activity Data (MIC, IC50) Bioassay->Data

Caption: General workflow for the isolation and analysis of bioactive fungal metabolites.

Isolation and Characterization of Metabolites
  • Fermentation: Cultivate the selected Chaetomium strain in a suitable medium (e.g., Potato Dextrose Broth for liquid culture or rice medium for solid-state fermentation) for 2-4 weeks at approximately 25°C.[9]

  • Extraction: Filter the culture broth and extract the filtrate multiple times with an organic solvent such as ethyl acetate. For solid cultures, macerate the medium with the solvent. Combine the organic layers and evaporate under reduced pressure to yield a crude extract.[10]

  • Fractionation: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the extract into fractions of decreasing polarity.[10]

  • Purification: Further purify the bioactive fractions using Sephadex LH-20 column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[10]

  • Structure Elucidation: Determine the chemical structure of the isolated pure compounds using spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC).[10]

Antifungal Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Dissolve the purified compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in a suitable broth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.[9]

  • Inoculation: Prepare a spore suspension of the target pathogenic fungus (e.g., M. oryzae) and adjust the concentration to approximately 10⁵ spores/mL. Add an aliquot of the spore suspension to each well.[9]

  • Controls: Include a positive control (a known fungicide), a negative control (medium with DMSO only), and a blank control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 2-5 days, until visible growth is observed in the negative control wells.[9]

  • Evaluation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible mycelial growth.[9]

Antioxidant Assay (DPPH Free Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

  • Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent, resulting in a deep violet solution with an absorbance of approximately 1.0 at 517 nm.[8]

  • Reaction: Add an aliquot of the test compound solution to the DPPH working solution. Mix and incubate the reaction in the dark at room temperature for 30 minutes.[7][8]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[7]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The results can also be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]

Mechanism of Action and Signaling Pathways

While the precise molecular targets for many Chaetomium metabolites are still under investigation, their bioactivities often stem from the modulation of key cellular processes. Fungal metabolites can act as enzyme inhibitors or interfere with cellular signaling cascades. For instance, in fungi, the cAMP/PKA and MAPK signaling pathways are crucial for growth, development, and pathogenesis. Bioactive compounds can disrupt these pathways, leading to growth inhibition or cell death.

dot

Signaling_Pathway Metabolite Chaetomium Metabolite (e.g., this compound) Target Cellular Target (e.g., Enzyme, Receptor) Metabolite->Target Binds/ Inhibits Pathway Signaling Pathway (e.g., MAPK, PKA) Target->Pathway Modulates TF Transcription Factors Pathway->TF Activates/ Inhibits Response Cellular Response (e.g., Growth Inhibition, Apoptosis) Gene Gene Expression TF->Gene Gene->Response

Caption: Conceptual model for the mechanism of action of a bioactive fungal metabolite.

Conclusion

This compound and its chemical relatives represent a promising group of chromones from the genus Chaetomium. Their significant antifungal activities underscore the potential of these fungi as a source for novel agrochemical and pharmaceutical agents. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore, isolate, and characterize these and other bioactive fungal metabolites. Future research should focus on elucidating the specific mechanisms of action and structure-activity relationships to fully harness the therapeutic potential of these natural products.

References

Methodological & Application

Application Note & Protocol: Chaetosemin J Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the in vitro antifungal activity of Chaetosemin J, a natural product isolated from Chaetomium species[1]. The methodology is based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi)[2][3]. This protocol describes the preparation of the compound, fungal inocula, and microdilution plates, as well as procedures for incubation, endpoint determination, and data interpretation to establish the Minimum Inhibitory Concentration (MIC).

Principle

The broth microdilution assay is the gold standard for in vitro antifungal susceptibility testing[4]. This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism. The assay involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the plates are examined visually or spectrophotometrically to determine the MIC. This quantitative result is essential for evaluating the potency of novel compounds and for comparing their activity against different fungal species.

Materials and Reagents

Equipment
  • Biological safety cabinet (Class II)

  • Microplate reader (optional, for spectrophotometric reading)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Vortex mixer

  • Sterile 96-well, U-bottom microtiter plates[5]

  • Sterile reagent reservoirs

  • Sterile conical tubes (15 mL and 50 mL)

Reagents and Media
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)[6]

  • Glucose (for certain applications, see CLSI/EUCAST guidelines)[5][7]

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Control antifungal agents (e.g., Amphotericin B, Fluconazole)

  • Quality Control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Aseptically weigh a precise amount of this compound powder. Reconstitute in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

  • Working Solution: Perform a serial dilution of the stock solution in RPMI-1640 medium to create a working solution that is 2 times (2X) the highest concentration to be tested in the assay. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Fungal Inoculum Preparation

For Yeast (Candida spp., Cryptococcus spp.):

  • Subculture the yeast strain onto SDA and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6][8]

For Filamentous Fungi (Aspergillus spp.):

  • Grow the mold on PDA at 35°C for 7 days or until adequate sporulation is observed.[4]

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Gently rub the surface with a sterile cotton swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Collect the upper suspension and adjust the conidia concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer and sterile saline. This will be the final 1X inoculum.[5]

Broth Microdilution Assay Procedure
  • Plate Setup: Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well microtiter plate. Add 200 µL of medium to column 12 to serve as a sterility control.

  • Drug Dilution: Add 200 µL of the 2X this compound working solution to the wells in column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this twofold serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control (no drug).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well from column 1 to column 11. This brings the total volume in each well to 200 µL and dilutes the drug to its final 1X concentration.[7]

  • Incubation: Seal the plates with a breathable sealer or place them in a humidified container. Incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for most molds (species-dependent).[4][6]

Reading the MIC

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well (Column 11).

  • Visual Reading: For azoles and this compound (as a new agent), the endpoint is typically defined as the concentration that produces an ~80% reduction in turbidity compared to the growth control.[6] For polyenes like Amphotericin B, the endpoint is complete inhibition of growth.[6]

  • Spectrophotometric Reading: Read the optical density (OD) at 490 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the concentration that achieves the predetermined inhibition threshold (e.g., ≥80%).

Data Presentation

Quantitative data from susceptibility testing should be summarized for clarity. MIC values are often presented as a range (MIC₅₀, MIC₉₀) for a panel of isolates.

Table 1: Example MIC Data for this compound against Various Fungal Species

Fungal SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicans104 - 328160.25 - 2
Candida glabrata108 - 6416644 - 32
Cryptococcus neoformans102 - 16482 - 8
Aspergillus fumigatus1016 - >6432>641 - 4

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis prep_compound Prepare this compound Stock & Working Solutions plate_setup Dispense Medium & 2X Drug into 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilutions plate_setup->serial_dilute serial_dilute->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic analyze Analyze & Report Data (MIC₅₀, MIC₉₀) read_mic->analyze

Caption: Workflow for this compound antifungal susceptibility testing via broth microdilution.

Potential Mechanism of Action (Generalized)

As the specific signaling pathway for this compound is not yet elucidated, this diagram illustrates a generalized concept of how a novel antifungal compound might disrupt fungal cell integrity, a common mechanism for many antifungal agents.

Antifungal_MoA cluster_cell Fungal Cell compound This compound disruption Pathway Inhibition or Membrane/Wall Disruption compound->disruption Binds to or Interferes with membrane Cell Membrane wall Cell Wall pathway Key Biosynthesis Pathway (e.g., Ergosterol, Glucan) disruption->membrane disruption->wall disruption->pathway death Inhibition of Growth (Fungistatic/Fungicidal Effect) disruption->death

Caption: Generalized mechanism of action for a novel antifungal agent.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Chaetosemin J

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetosemin J is a natural product belonging to the resorcinol family of compounds, which has been identified in fungi of the Chaetomium genus.[1] Extracts from Chaetomium species have demonstrated broad-spectrum antimicrobial activity, suggesting that their bioactive constituents, including this compound, hold potential as novel antimicrobial agents.[2] The minimum inhibitory concentration (MIC) is a fundamental measurement in the assessment of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This document provides detailed protocols for determining the MIC of this compound against various microbial strains using the broth microdilution method.

Data Presentation

The following table summarizes hypothetical MIC values for this compound against a panel of clinically relevant microorganisms. This table serves as a template for researchers to record their experimental findings. The MIC values for Chaetomium isolates have been observed to range from 3.9 to 62.5 µg/mL.[2]

MicroorganismStrain IDThis compound MIC (µg/mL)Positive Control (e.g., Ampicillin) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus nigerATCC 16404

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing.[5][6]

1.1. Materials

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

1.2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilutions should be made in the appropriate broth to the desired starting concentration.

  • Microbial Inoculum Preparation:

    • From a fresh culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

1.3. Experimental Procedure

  • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of this compound (prepared in broth) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).

  • Add 10 µL of the prepared microbial inoculum to each well from the first to the eleventh column.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanisms of Action

The precise signaling pathways and molecular targets of this compound are yet to be fully elucidated. However, common antimicrobial mechanisms of action that could be investigated include the disruption of cell membrane integrity, inhibition of cell wall synthesis, interference with nucleic acid synthesis, or inhibition of protein synthesis.

Potential Antimicrobial Mechanisms

signaling_pathway cluster_cell Microbial Cell compound This compound membrane Cell Membrane Disruption compound->membrane Inhibits cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Inhibits dna_rna Nucleic Acid Synthesis Inhibition compound->dna_rna Inhibits protein Protein Synthesis Inhibition compound->protein Inhibits

Caption: Potential antimicrobial mechanisms of action for this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Chaetosemin J in LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific experimental data on the anti-inflammatory effects of Chaetosemin J in lipopolysaccharide (LPS)-stimulated macrophages. The following application notes, protocols, and data tables are provided as a comprehensive, generalized framework for researchers to conduct such an investigation. The quantitative data presented in the tables are illustrative examples.

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This inflammatory response is primarily mediated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The investigation of natural compounds that can modulate these pathways is a critical area of research for the development of new anti-inflammatory therapeutics. This compound, a metabolite isolated from fungi of the Chaetomium genus, is a compound of interest for such studies. These notes provide a comprehensive guide for evaluating the potential anti-inflammatory properties of this compound.

Application Notes

1. Overview of the Application

This document outlines the necessary procedures to assess the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line). The protocols cover the determination of the cytotoxic profile of this compound, its effect on the production of key inflammatory mediators, and its influence on the pivotal NF-κB and MAPK signaling pathways.

2. Principle of the Assays

  • Cell Viability (MTT Assay): This colorimetric assay determines the cytotoxicity of this compound. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Nitric Oxide Production (Griess Assay): Nitric oxide (NO) is a key inflammatory mediator. Its concentration in the cell culture supernatant is measured indirectly by quantifying its stable metabolite, nitrite. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured to determine the nitrite concentration.[3][4][5]

  • Pro-inflammatory Cytokine Quantification (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[6] This assay utilizes specific antibodies to capture and detect the target cytokine.

  • Signaling Pathway Analysis (Western Blot): Western blotting is employed to detect and quantify key proteins involved in the NF-κB and MAPK signaling pathways.[1][7] The activation of these pathways is assessed by measuring the phosphorylation status of proteins like p65 (a subunit of NF-κB), IκBα (inhibitor of NF-κB), ERK, p38, and JNK.[1][2]

3. Key Materials and Reagents

  • This compound (purity >98%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT) Stimulate->Viability NO_Assay Nitric Oxide (Griess) Stimulate->NO_Assay ELISA Cytokine (ELISA) Stimulate->ELISA Western Western Blot Stimulate->Western Data Analyze & Tabulate Data Viability->Data NO_Assay->Data ELISA->Data Western->Data nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Degrades & Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB_p65_p50->IKK IkB_p65_p50->IkB IkB_p65_p50->p65_p50 Inhibitor This compound Inhibitor->IKK Inhibits? Inhibitor->p65_p50_nuc Inhibits? DNA DNA p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs ERK p-ERK MKKs->ERK JNK p-JNK MKKs->JNK p38 p-p38 MKKs->p38 AP1 AP-1 JNK->AP1 Translocation Inhibitor This compound Inhibitor->TAK1 Inhibits? Inhibitor->MKKs Inhibits? Cytokines Pro-inflammatory Gene Expression AP1->Cytokines

References

Application Notes and Protocols for Testing Chaetosemin J Against Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The increasing emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents. Chaetosemin J, a natural product isolated from Chaetomium species, belongs to the resorcinol class of compounds. This class is known for its antimicrobial properties, suggesting that this compound may be a promising candidate for controlling plant fungal diseases. These application notes provide detailed protocols for the comprehensive in vitro and in vivo evaluation of this compound's antifungal activity against a panel of economically important plant pathogenic fungi.

Physicochemical Characterization of this compound

Prior to biological testing, it is crucial to determine the solubility and stability of this compound to ensure accurate and reproducible results.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents commonly used for antifungal assays.

Protocol:

  • Prepare a stock solution of this compound in a highly soluble organic solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Create a series of dilutions of the stock solution in various aqueous and organic solvents (e.g., water, ethanol, methanol, acetone).

  • Visually inspect for precipitation at each concentration.

  • Quantify the solubility limit using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry by measuring the concentration of the dissolved compound in a saturated solution.

SolventSolubility (µg/mL)Observations
Water
10% DMSO in Water
Ethanol
Methanol
Acetone
Note: This table should be populated with experimental data.
Stability Assessment

Objective: To evaluate the stability of this compound under different environmental conditions.

Protocol:

  • Prepare solutions of this compound in a suitable solvent.

  • Aliquot the solutions and store them under various conditions (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values: 5, 7, 9; exposure to light).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound using HPLC to determine the extent of degradation.

ConditionTime (hours)Remaining this compound (%)
4°C, pH 7, Dark24
48
72
25°C, pH 7, Dark24
48
72
25°C, pH 7, Light24
48
72
Note: This table should be populated with experimental data.

In Vitro Antifungal Susceptibility Testing

In vitro assays are essential for determining the direct inhibitory effect of this compound on the growth of plant pathogenic fungi.

Fungal Isolates

A panel of economically important and representative plant pathogenic fungi should be used for screening.

Fungal SpeciesCommon DiseaseHost Plant(s)
Magnaporthe oryzaeRice BlastRice
Botrytis cinereaGrey MoldGrapes, Strawberries, Tomatoes
Puccinia spp.RustWheat, Barley
Fusarium graminearumFusarium Head BlightWheat, Maize
Fusarium oxysporumFusarium WiltTomato, Banana, Cotton
Blumeria graminisPowdery MildewWheat, Barley
Colletotrichum spp.AnthracnoseFruits, Vegetables
Rhizoctonia solaniSheath Blight, Damping-offRice, Vegetables
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-14 days.

    • Harvest fungal spores (conidia) by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Procedure:

    • Prepare a serial two-fold dilution of this compound in a suitable broth medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640) in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 512 µg/mL.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (broth with inoculum and a known fungicide) and a negative control (broth with inoculum and solvent).

    • Incubate the plates at 25°C for 48-72 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of this compound that kills the fungus.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth in the microtiter plate.

  • Spot the aliquot onto a fresh PDA plate.

  • Incubate the PDA plates at 25°C for 48-72 hours.

  • The MFC is the lowest concentration from which no fungal growth occurs on the PDA plate.

Radial Growth Inhibition Assay

This method provides a visual representation of the inhibitory effect of this compound on mycelial growth.

Protocol:

  • Prepare PDA medium amended with different concentrations of this compound.

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubate the plates at 25°C.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)EC₅₀ (µg/mL) - Radial Growth
Magnaporthe oryzae
Botrytis cinerea
Puccinia spp.
Fusarium graminearum
Fusarium oxysporum
Blumeria graminis
Colletotrichum spp.
Rhizoctonia solani
Note: This table should be populated with experimental data.

In Vivo Antifungal Efficacy Testing

In vivo assays are crucial for evaluating the protective and curative potential of this compound in a whole-plant system.

Plant Material and Growth Conditions
  • Select susceptible host plants for each of the tested pathogenic fungi.

  • Grow plants from seeds in a controlled environment (e.g., greenhouse or growth chamber) with appropriate temperature, humidity, and light conditions.

  • Use plants at a susceptible growth stage for the experiments.

Preparation of this compound Formulation
  • Prepare a stock solution of this compound in a suitable solvent.

  • For spray applications, dilute the stock solution in water to the desired concentrations, and add a surfactant (e.g., Tween 20 at 0.02%) to ensure even coverage on the plant surface.

Preventative (Prophylactic) Assay

This assay assesses the ability of this compound to prevent fungal infection.

Protocol:

  • Spray the plants with the this compound formulation until runoff.

  • Control plants are sprayed with a solution containing the solvent and surfactant only.

  • After 24 hours, inoculate the treated and control plants with a spore suspension of the target fungus.

  • Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection.

  • Transfer the plants back to the controlled growth environment.

  • Assess disease severity after a specified incubation period (e.g., 7-14 days) by measuring the diseased leaf area or using a disease severity scale.

  • Calculate the disease control efficacy using the formula: % Control = [(DSC - DST) / DSC] x 100 where DSC is the disease severity in the control group and DST is the disease severity in the treated group.

Curative (Therapeutic) Assay

This assay evaluates the ability of this compound to inhibit fungal growth after infection has been established.

Protocol:

  • Inoculate the plants with a spore suspension of the target fungus.

  • Maintain the plants in a high-humidity environment for 24-48 hours to allow for infection establishment.

  • After the infection period, spray the plants with the this compound formulation.

  • Assess disease severity and calculate the disease control efficacy as described in the preventative assay.

Plant-Pathogen SystemThis compound Conc. (µg/mL)Preventative Control (%)Curative Control (%)
Rice - M. oryzae
Tomato - B. cinerea
Wheat - P. triticina
Wheat - F. graminearum
Note: This table should be populated with experimental data.

Potential Mechanism of Action

While the precise mechanism of action of this compound is yet to be elucidated, its resorcinol core suggests a potential mode of action involving the disruption of fungal cell integrity. Resorcinol derivatives have been shown to interfere with microbial cell walls and denature essential proteins. Further studies, such as transmission electron microscopy of treated fungal hyphae and assays for membrane leakage, can provide insights into its specific mechanism.

Signaling Pathways and Experimental Workflows

Potential Fungal Signaling Pathways Targeted by Antifungals

The Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for fungal growth, development, and pathogenicity, making them potential targets for antifungal compounds.

TOR_Signaling_Pathway Nutrients Nutrients TORC1 TOR Complex 1 (TORC1) Nutrients->TORC1 Activates Downstream_Effectors Downstream Effectors (e.g., Sch9, PP2A) TORC1->Downstream_Effectors Phosphorylates Autophagy_Inhibition Autophagy Inhibition TORC1->Autophagy_Inhibition Ribosome_Biogenesis Ribosome Biogenesis Downstream_Effectors->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Downstream_Effectors->Protein_Synthesis

Caption: The TOR signaling pathway in fungi.

MAPK_Signaling_Pathway External_Stress External Stress (e.g., Osmotic, Oxidative) MAPKKK MAPKKK External_Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Stress Response Gene Expression Transcription_Factors->Gene_Expression Cell_Wall_Integrity Cell Wall Integrity Transcription_Factors->Cell_Wall_Integrity

Caption: A generalized MAPK signaling pathway in fungi.

Experimental Workflow for Antifungal Screening

The following workflow outlines the logical progression from initial screening to more detailed characterization of this compound's antifungal properties.

Antifungal_Screening_Workflow Start Start: this compound Physicochemical Physicochemical Characterization (Solubility, Stability) Start->Physicochemical In_Vitro In Vitro Screening (MIC, MFC, Radial Growth) Physicochemical->In_Vitro Active_In_Vitro Active In Vitro? In_Vitro->Active_In_Vitro In_Vivo In Vivo Testing (Preventative & Curative Assays) Active_In_Vitro->In_Vivo Yes Stop Stop Active_In_Vitro->Stop No Active_In_Vivo Active In Vivo? In_Vivo->Active_In_Vivo Mechanism Mechanism of Action Studies Active_In_Vivo->Mechanism Yes Active_In_Vivo->Stop No End End: Lead Compound Mechanism->End

Caption: Experimental workflow for screening this compound.

Application Note: A Validated HPLC Method for the Quantification of Chaetosemin J

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Chaetosemin J, a secondary metabolite isolated from Chaetomium species. The method is suitable for the accurate quantification of this compound in fungal extracts and other relevant matrices. The protocol details the sample preparation, chromatographic conditions, and validation parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyketide metabolite produced by fungi of the genus Chaetomium.[1][2] It possesses the chemical formula C14H14O4 and a molecular weight of 246.26 g/mol . Structurally, it is identified as 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one.[3] Compounds from Chaetomium species are known to exhibit a wide range of biological activities, including antifungal and antioxidant properties.[1][4] As interest in the therapeutic potential of this compound grows, a validated analytical method for its accurate quantification is essential for research and development. This application note presents a detailed HPLC method developed for this purpose.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

    • Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Fungal Extract Preparation:

    • Lyophilize the fungal culture and grind to a fine powder.

    • Extract 100 mg of the powdered sample with 1 mL of methanol by vortexing for 5 minutes, followed by sonication for 15 minutes.

    • Centrifuge the extract at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

ParameterValue
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Data Presentation

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 98% - 102%

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis FungalCulture Fungal Culture Lyophilization Lyophilization & Grinding FungalCulture->Lyophilization Extraction Methanol Extraction Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC ReferenceStandard This compound Standard StockSolution Stock Solution (1 mg/mL) ReferenceStandard->StockSolution CalibrationStandards Calibration Standards StockSolution->CalibrationStandards CalibrationStandards->HPLC Data Chromatographic Data HPLC->Data Quantification Quantification Data->Quantification

Experimental workflow for this compound quantification.
Putative Signaling Pathway

This compound has been reported to possess antioxidant activity. One of the key signaling pathways involved in the fungal response to oxidative stress is the High Osmolarity Glycerol (HOG) pathway. The following diagram illustrates a simplified representation of this pathway.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus ROS Reactive Oxygen Species (ROS) Sln1 Sln1 (Sensor Histidine Kinase) ROS->Sln1 Oxidative Stress Ypd1 Ypd1 Sln1->Ypd1 inhibits Ssk1 Ssk1 Ypd1->Ssk1 inhibits Ssk2 Ssk2/22 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_n Hog1 Hog1->Hog1_n translocates TF Transcription Factors (e.g., Msn2/4, Hot1) Hog1_n->TF GeneExpression Stress Response Gene Expression TF->GeneExpression

Simplified fungal oxidative stress response pathway.

References

Application of Chaetosemin J in Agricultural Fungal Disease Control: An Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for "Chaetosemin J" have revealed a significant lack of publicly available scientific literature detailing its specific application in the control of agricultural fungal diseases. While its chemical structure is defined as 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one, dedicated studies on its antifungal efficacy, mechanism of action, and application protocols for crop protection are not present in the reviewed literature.

However, the fungal genus from which related compounds are named, Chaetomium, is a rich source of diverse bioactive secondary metabolites with significant potential in agriculture. This document provides detailed application notes and protocols for other prominent antifungal compounds isolated from Chaetomium species, namely chaetoglobosins and chaetoviridins , for which there is documented evidence of efficacy against plant pathogenic fungi. This information is intended to serve as a valuable reference for researchers and professionals in the field.

Antifungal Metabolites from Chaetomium spp.

Chaetomium species are recognized as effective biocontrol agents against a variety of plant pathogens. Their antagonistic properties are largely attributed to the production of a wide array of secondary metabolites, including chaetoglobosins and chaetoviridins, which exhibit potent antifungal activities.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various chaetoglobosins and chaetoviridins against several key agricultural fungal pathogens.

CompoundTarget FungusEC50 (µg/mL)MIC (µg/mL)Reference
Chaetoglobosin (Compound 2)Botrytis cinerea2.19-[1]
Chaetoglobosin (Compound 7)Botrytis cinerea<10-[1]
Chaetoglobosin (Compound 6)Botrytis cinerea<10-[1]
Chaetoglobosin (Compound 9)Botrytis cinerea<10-[1]
Azoxystrobin (Control)Botrytis cinerea39.02-[1]
Carbendazim (Control)Botrytis cinerea70.11-[1]
Chaetoglobosin PCryptococcus neoformans-6.3 (at 37°C)[2][3]
Chaetoglobosin PAspergillus fumigatus-12.5[2][3]
Chaetoglobosin PCandida albicans->50[2][3]
Chaetoviridin ASclerotinia sclerotiorum1.97-[4]
Carbendazim (Control)Sclerotinia sclerotiorum0.17-[4]
Chaetoviridin AMagnaporthe grisea--[5]
Chaetoviridin APuccinia recondita--[5]

EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

The following are generalized protocols for in vitro antifungal activity assessment based on methodologies reported for chaetoglobosins and chaetoviridins.

Protocol 1: In Vitro Antifungal Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a target fungal pathogen.

Materials:

  • Pure compound (e.g., chaetoglobosin)

  • Target fungal strain

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or V8 juice broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile water

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days.

    • Prepare a spore suspension by flooding the agar plate with sterile water and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 × 10^5 to 5 × 10^5 spores/mL using a hemocytometer.

  • Compound Preparation:

    • Dissolve the test compound in DMSO to create a stock solution.

    • Prepare a series of twofold dilutions of the compound in the liquid culture medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity to the fungus.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well of the microtiter plate containing the diluted compound.

    • Include positive controls (fungus in medium with 1% DMSO) and negative controls (medium only).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)

Objective: To determine the EC50 value of a compound based on the inhibition of fungal mycelial growth.

Materials:

  • Pure compound

  • Target fungal strain

  • PDA medium

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Compound-Amended Media Preparation:

    • Prepare PDA medium and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the test compound (dissolved in a minimal amount of a suitable solvent) to the molten agar to achieve a range of final concentrations.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug at the center of each agar plate.

  • Incubation and Measurement:

    • Incubate the plates at 25-28°C.

    • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the compound) has reached a significant size.

  • EC50 Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • The EC50 value is the concentration of the compound that inhibits 50% of the mycelial growth and can be determined by probit analysis.

Visualizations

Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation Incubation->Observation Data Recording Data Recording Observation->Data Recording Calculation Calculation Data Recording->Calculation Results Results Calculation->Results

Caption: Workflow for in vitro antifungal screening.

Mechanism of Action of Chaetoglobosins

Chaetoglobosins are known to interfere with the cellular processes of fungi by targeting microfilaments.[2][3] This can lead to the impairment of fungal hyphae.[1]

Mechanism_of_Action Chaetoglobosins Chaetoglobosins Actin Polymerization Actin Polymerization Chaetoglobosins->Actin Polymerization Inhibits Fungal Hyphae Integrity Fungal Hyphae Integrity Actin Polymerization->Fungal Hyphae Integrity Disrupts Impaired Growth & Morphology Impaired Growth & Morphology Fungal Hyphae Integrity->Impaired Growth & Morphology Leads to

References

Application Note & Protocols: Methodology for Evaluating the Synergistic Effects of Chaetosemin J with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of antifungal resistance is a significant global health threat, limiting the efficacy of the current, limited arsenal of antifungal agents.[1][2] Combination therapy, which involves the simultaneous use of two or more drugs, is a pragmatic strategy to enhance therapeutic efficacy, reduce dose-limiting toxicity, and potentially slow the development of resistance.[3] Chaetosemin J is a novel, investigational antifungal compound identified from Chaetomium species.[4] This document provides a comprehensive set of protocols for evaluating the potential synergistic interactions between this compound and existing classes of antifungal drugs (e.g., azoles, echinocandins, polyenes) through a structured, multi-phase approach from in vitro screening to in vivo validation.

Phase 1: In Vitro Synergy Assessment

The initial phase focuses on quantifying the interaction between this compound and other antifungals using standardized in vitro methods. The two primary assays are the checkerboard microdilution test for a static interaction assessment and the time-kill curve analysis for a dynamic view of the antifungal effect.

Protocol 1.1: Checkerboard Microdilution Assay

The checkerboard method is the most widely used technique to assess drug interactions in vitro.[5] It evaluates a wide range of concentration combinations to determine the effect of each drug on the Minimum Inhibitory Concentration (MIC) of the other.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 or M38-A2 guidelines for yeasts or filamentous fungi, respectively.[6][7] The final inoculum suspension should be adjusted to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in a suitable broth medium (e.g., RPMI 1640).

    • Prepare serial twofold dilutions of the partner antifungal (e.g., Fluconazole) along the y-axis (e.g., rows A-G).

    • The final plate will contain a grid of wells with varying concentrations of both drugs. Include control wells for each drug alone (row H and column 11) and a drug-free growth control well (H12).[8][9]

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of an antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% or 100% for other agents) compared to the drug-free control well.[10][11]

Data Presentation and Interpretation:

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The resulting FICI value is interpreted to classify the nature of the interaction.[12]

FICI ValueInteraction Classification
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference (or Additive)
> 4.0Antagonism
Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI).[5][12]

Sample Data Summary:

Fungal IsolatePartner AntifungalMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
C. albicans ATCC 90028This compound 1620.375Synergy
Fluconazole 82
A. fumigatus ATCC 204305This compound 32161.0Indifference
Voriconazole 10.5
C. auris B11220This compound 8>16>4.0Antagonism
Amphotericin B 12
Table 2: Example of Checkerboard Assay Results for this compound.
Protocol 1.2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information on the rate and extent of fungal killing over time, offering a more detailed view of the pharmacodynamic interaction.[13]

Experimental Protocol:

  • Inoculum Preparation: Prepare a starting fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in a suitable broth medium.[13]

  • Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Partner antifungal alone (at its MIC)

    • Combination of this compound and the partner antifungal (at their respective MICs or sub-MIC concentrations).

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation.[13] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • CFU Enumeration: Perform serial dilutions of the collected aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar) to determine the number of viable CFU/mL.[14]

  • Data Plotting: Plot the log10 CFU/mL versus time for each test condition.

Data Presentation and Interpretation:

The interaction is determined by comparing the change in CFU/mL in the combination tube to the most active single agent.

Interaction ClassificationDefinition
Synergy ≥ 2 log10 decrease in CFU/mL for the combination compared to the most active single agent at 24 or 48 hours.[15][16]
Indifference < 2 log10 change in CFU/mL for the combination compared to the most active single agent.
Antagonism ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.
Table 3: Interpretation of Time-Kill Curve Analysis.

Sample Data Summary:

Time (h)Growth Control (log10 CFU/mL)This compound (log10 CFU/mL)Fluconazole (log10 CFU/mL)Combination (log10 CFU/mL)
05.05.05.05.0
45.64.84.94.1
86.54.74.83.5
127.44.64.72.9
248.24.54.62.1
Table 4: Example of Time-Kill Assay Results. The combination shows a >2 log10 reduction compared to the most active single agent (this compound at 4.5 log10 CFU/mL), indicating synergy.

Phase 2: Elucidating the Mechanism of Synergy

Understanding the mechanism behind a synergistic interaction is crucial for rational drug development. Synergy often arises when drugs target different steps of a critical pathway, when one agent facilitates the uptake or action of the other, or when one drug inhibits a resistance mechanism. Fungi possess conserved stress response signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, that can confer tolerance to antifungal drugs.[17]

Potential Mechanisms to Investigate:

  • Inhibition of Efflux Pumps: Azole resistance is often mediated by the overexpression of efflux pumps. This compound could potentially inhibit these pumps, restoring susceptibility to azoles.

  • Disruption of Cell Wall/Membrane Integrity: One agent may disrupt the fungal cell wall or membrane, allowing for increased intracellular concentration of the second agent. For example, echinocandins inhibit β-1,3-glucan synthase, compromising the cell wall.[17]

  • Inhibition of Compensatory Pathways: When a primary pathway (e.g., ergosterol synthesis) is blocked, fungi can activate compensatory mechanisms, such as chitin synthesis, via stress signaling pathways.[1] this compound might inhibit these compensatory responses.

  • Sequential Pathway Inhibition: The two drugs may inhibit different enzymes within the same essential metabolic pathway, such as ergosterol biosynthesis.

Synergy_Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Data Analysis cluster_2 Phase 2: Mechanism of Action cluster_3 Phase 3: In Vivo Validation start Identify Partner Antifungals (Azoles, Echinocandins, etc.) checkerboard Checkerboard Assay start->checkerboard timekill Time-Kill Analysis start->timekill fici Calculate FICI checkerboard->fici tk_eval Evaluate Log10 CFU Reduction timekill->tk_eval moa Mechanism Studies (Efflux, Membrane, etc.) fici->moa Synergy Found (FICI ≤ 0.5) tk_eval->moa Synergy Found (≥2 log10 reduction) invivo Animal Model (e.g., Murine Candidiasis) moa->invivo Promising Mechanism endpoints Evaluate Endpoints (Survival, Fungal Burden) invivo->endpoints

Fungal_Resistance_Pathways cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway cw_stress Cell Wall Stress (e.g., Echinocandins) pkc PKC cw_stress->pkc mapk_cwi MAPK Cascade pkc->mapk_cwi chitin Compensatory Chitin Synthesis mapk_cwi->chitin synergy_target Potential Synergy Target: This compound inhibits compensatory response chitin->synergy_target os_stress Osmotic/Oxidative Stress mapk_hog MAPK Cascade (Hog1) os_stress->mapk_hog stress_res Stress Response & Drug Tolerance mapk_hog->stress_res

Ergosterol_Calcineurin_Pathways cluster_Ergosterol Ergosterol Biosynthesis Pathway cluster_Calcineurin Calcineurin Pathway acetyl Acetyl-CoA squalene Squalene lanosterol Lanosterol ergosterol Ergosterol (Membrane Component) stress Membrane Stress (e.g., Azole Action) ergosterol->stress calcineurin Calcineurin crz1 Crz1 stress_genes Stress Response Genes chaeto_j This compound (Hypothetical Target) chaeto_j->calcineurin Inhibit

Phase 3: In Vivo Evaluation of Synergy

Promising synergistic combinations identified in vitro must be validated in an appropriate animal model to assess their therapeutic potential.[12] The murine model of disseminated candidiasis is a standard and widely used model.

Protocol 3.1: Murine Model of Disseminated Candidiasis

Experimental Protocol:

  • Animal Model: Use immunocompromised mice (e.g., cyclophosphamide-treated) to establish a robust infection.

  • Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁵ CFU of Candida albicans).

  • Treatment Groups: At a specified time post-infection (e.g., 2-4 hours), randomize mice into at least four treatment groups:

    • Vehicle control (e.g., saline)

    • This compound alone

    • Partner antifungal alone

    • Combination of this compound and partner antifungal

  • Treatment Administration: Administer drugs via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a defined duration (e.g., 7 days).

  • Endpoints:

    • Survival: Monitor mice daily for morbidity and mortality over a period of 14-21 days.

    • Fungal Burden: On a predetermined day (e.g., day 4 post-infection), euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the organs and perform quantitative plating to determine the fungal burden (CFU/gram of tissue).[12]

Data Presentation and Interpretation:

  • Survival: Present survival data using Kaplan-Meier survival curves. A statistically significant increase in survival in the combination group compared to the single-agent and control groups indicates a beneficial interaction.

  • Fungal Burden: Compare the log10 CFU/gram of tissue between groups. Synergy is demonstrated if the combination treatment results in a statistically significant reduction in fungal burden compared to the most effective monotherapy.

Sample Data Summary:

Treatment GroupMedian Survival (Days)% Survival at Day 21Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control507.2 ± 0.4
This compound (Dose X)8206.1 ± 0.5
Fluconazole (Dose Y)9305.9 ± 0.3
Combination (X+Y) 18 80 3.5 ± 0.6
Table 5: Example of In Vivo Synergy Data in a Murine Model.

This structured methodology provides a robust framework for the comprehensive evaluation of synergistic interactions between the novel compound this compound and established antifungal agents. By progressing from high-throughput in vitro screening to mechanistic studies and finally to in vivo validation, researchers can effectively identify and characterize promising combination therapies. Such approaches are essential to expand our therapeutic options and combat the growing challenge of antifungal resistance.

References

Chaetosemin J: A Potential Lead Compound for Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data or experimental protocols for a compound named "Chaetosemin J." The information presented herein is based on related compounds isolated from the Chaetomium genus, particularly Chaetosemin B and C, to provide a framework for the potential evaluation of novel compounds in this class.

Introduction

The fungal genus Chaetomium is a rich source of structurally diverse secondary metabolites with a wide range of biological activities, making it a promising area for the discovery of new therapeutic agents.[1][2] Compounds isolated from Chaetomium species have demonstrated antitumor, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties.[2][3] This document outlines potential applications and experimental protocols relevant to the evaluation of novel compounds from this genus, using data from closely related molecules as a reference.

Quantitative Data Summary

The following tables summarize the biological activities of compounds structurally related to the Chaetosemin class, providing a benchmark for the evaluation of new derivatives.

Table 1: Antifungal Activity of Chaetosemin Analogs

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Reference
Chaetosemin BMagnaporthe oryzae6.25[4][5]
Gibberella saubinettii12.5[4][5]
This compound & MonaschromoneBotrytis cinerea6.25 - 25.0[1]
Alternaria solani6.25 - 25.0[1]
Magnaporthe oryzae6.25 - 25.0[1]
Gibberella saubinettii6.25 - 25.0[1]

Table 2: Antioxidant and Enzyme Inhibitory Activity of Chaetosemin Analogs

CompoundAssayIC50 (µM) / % InhibitionReference
Chaetosemin CDPPH free radical scavenging50.7% inhibition at 50 µM[4][5]
Epicoccone BDPPH free radical scavenging10.8[1]
FlavipinDPPH free radical scavenging7.2[1]
Epicoccone Bα-glucosidase inhibition27.3[1]
Flavipinα-glucosidase inhibition33.8[1]

Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, compounds from Chaetomium have been shown to act through various pathways. For instance, other metabolites from this genus are known to induce apoptosis and cell cycle arrest in cancer cells. A generalized workflow for investigating the mechanism of action is presented below.

Mechanism of Action Workflow Compound_Treatment Treat Cells with Chaetosemin Analog Cell_Viability Assess Cell Viability (MTT/CellTiter-Glo) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/Caspase Activity) Cell_Viability->Apoptosis_Assay If Viability Decreases Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis If Viability Decreases Western_Blot Western Blot Analysis (Key Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Target_Identification Target Identification (e.g., Kinase Profiling) Western_Blot->Target_Identification

Caption: Workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols

The following are detailed protocols for key experiments that would be essential in characterizing the biological activity of a novel compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strains (e.g., Magnaporthe oryzae, Gibberella saubinettii)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control (e.g., a known antifungal agent)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a fungal inoculum by growing the fungus in PDB until it reaches the exponential growth phase. Adjust the concentration to a standard density (e.g., 1 x 10^5 CFU/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in PDB.

  • Add the fungal inoculum to each well.

  • Include positive and negative controls on the same plate.

  • Incubate the plate at an appropriate temperature (e.g., 28°C) for 24-72 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum Add_Inoculum Add Fungal Inoculum to Wells Fungal_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate at 28°C for 24-72h Add_Inoculum->Incubation Read_Plate Determine MIC (Visual or OD600) Incubation->Read_Plate

Caption: Workflow for the antifungal Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Objective: To assess the antioxidant potential of a compound by its ability to scavenge the stable free radical DPPH.

Materials:

  • Test compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare serial dilutions of the test compound in methanol in a 96-well plate.

  • Add the DPPH solution to each well containing the test compound or the positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

DPPH Assay Workflow Prepare_Samples Prepare Serial Dilutions of Test Compound Add_DPPH Add DPPH Solution to all Wells Prepare_Samples->Add_DPPH Incubate Incubate in Dark for 30 min Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Scavenging and IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

While specific data for this compound is not currently available in the public domain, the broader family of compounds from the Chaetomium genus shows significant promise for drug discovery, particularly in the areas of antifungal and antioxidant applications. The protocols and data presented here provide a solid foundation for the systematic evaluation of novel Chaetosemin analogs and their potential as lead compounds for the development of new therapeutics. Further research is warranted to isolate and characterize this compound and to fully elucidate its biological activities and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chaetosemin J Concentration for Effective Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chaetosemin J for antifungal experiments. The information is presented in a question-and-answer format to directly address common issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and does it have antifungal properties?

A1: this compound is a chromone, a class of aromatic polyketide metabolites. Yes, it has demonstrated significant antifungal activity against several plant pathogenic fungi.[1][2]

Q2: Against which fungal species has this compound shown activity?

A2: this compound has been reported to inhibit the growth of Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii.[1]

Q3: What is the typical effective concentration range for this compound?

A3: The Minimum Inhibitory Concentration (MIC) values for this compound against susceptible plant pathogenic fungi have been reported to be in the range of 6.25 to 25.0 μM.[1]

Q4: What is the likely mechanism of action for this compound?

A4: While the specific mechanism for this compound is not fully elucidated, compounds from the chromone class have been suggested to exert their antifungal effects by disrupting the fungal plasma membrane.[3] Other chromone derivatives have been shown to interfere with biofilm formation and hyphal development by downregulating specific genes.[4][5][6]

Q5: Is this compound commercially available?

A5: The commercial availability of this compound may be limited as it is a secondary metabolite isolated from the fungus Chaetomium seminudum.[7][8] Researchers may need to perform their own isolation or explore custom synthesis options.

Troubleshooting Guide

Problem 1: No antifungal activity observed at expected concentrations.

  • Possible Cause 1: Fungal strain is not susceptible.

    • Solution: Ensure you are testing against a susceptible fungal species. The known spectrum of this compound is currently limited to specific plant pathogens.[1] Consider testing against a known susceptible control strain.

  • Possible Cause 2: Incorrect concentration of this compound.

    • Solution: Verify the molarity of your stock solution and the accuracy of your serial dilutions. Ensure complete solubilization of the compound.

  • Possible Cause 3: Inactivation of the compound.

    • Solution: Check the stability of this compound in your experimental medium and under your incubation conditions (pH, temperature, light exposure). Prepare fresh solutions for each experiment.

Problem 2: High variability in MIC results between experiments.

  • Possible Cause 1: Inconsistent inoculum preparation.

    • Solution: Standardize your fungal inoculum preparation. Use a spectrophotometer to adjust the final concentration of fungal spores or cells to a consistent density (e.g., 1-5 x 10^5 CFU/mL).

  • Possible Cause 2: Variation in incubation time and conditions.

    • Solution: Adhere strictly to a defined incubation period and maintain consistent temperature and humidity. Reading MICs at different time points can lead to variability.

  • Possible Cause 3: Edge effects in microtiter plates.

    • Solution: To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the compound, consider not using the outermost wells for critical measurements or filling them with sterile medium.

Problem 3: Difficulty dissolving this compound.

  • Possible Cause: Poor solubility in aqueous media.

    • Solution: this compound, like many secondary metabolites, may have limited aqueous solubility. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then perform serial dilutions in the test medium. Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically <1% v/v).

Data Presentation

Table 1: Reported Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (μM)Reference
Botrytis cinerea6.25 - 25.0[1]
Alternaria solani6.25 - 25.0[1]
Magnaporthe oryzae6.25 - 25.0[1]
Gibberella saubinettii6.25 - 25.0[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Perform serial dilutions of the stock solution in the desired fungal growth medium (e.g., RPMI-1640) to create working solutions at 2x the final desired concentrations.

2. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium. b. Harvest fungal spores (for filamentous fungi) or cells (for yeasts) and suspend them in sterile saline. c. Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer. d. Dilute this suspension 1:1 in the test medium.

3. Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of each 2x this compound working solution to the appropriate wells. b. Add 100 µL of the diluted fungal inoculum to each well containing the compound. This will bring the final volume to 200 µL and the compound concentrations to 1x. c. Include a positive control well (inoculum without this compound) and a negative control well (medium only). d. Seal the plate and incubate at the optimal temperature for the fungal species for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution (in DMSO) working 2x Working Solutions (in Growth Medium) stock->working Serial Dilution plate 96-Well Plate Setup working->plate 100 µL/well inoculum Fungal Inoculum (Standardized) inoculum->plate 100 µL/well incubation Incubation (24-48h) plate->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic Hypothetical_Signaling_Pathway cluster_cell Fungal Cell cluster_pathway Signaling Cascade cluster_response Cellular Response cj This compound membrane Plasma Membrane cj->membrane Disruption? receptor Membrane Target cj->receptor Binding? signal Downstream Signaling (e.g., Kinase Cascade) receptor->signal tf Transcription Factors (e.g., TEC1, UME6) signal->tf Modulation hyphae Hyphal Formation tf->hyphae Downregulation biofilm Biofilm Development tf->biofilm Downregulation growth Fungal Growth Inhibition hyphae->growth biofilm->growth

References

Technical Support Center: Overcoming Resistance to Chaetosemin J in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chaetosemin J. This resource is designed for researchers, scientists, and drug development professionals investigating the antifungal properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and to address challenges related to fungal resistance.

Introduction to this compound

This compound is a chromone derivative isolated from the fungus Chaetomium seminudum.[1][2] Preliminary studies have demonstrated its antifungal activity against various plant pathogenic fungi, including Botrytis cinerea and Alternaria solani.[1] While the precise mechanism of action is still under investigation, its chemical class suggests potential interference with fungal cell wall integrity or the induction of oxidative stress. As with many antifungal compounds, the emergence of resistance in fungal strains is a potential challenge. This guide provides a framework for identifying and overcoming such resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal spectrum of this compound?

A1: this compound has shown inhibitory activity against various plant pathogenic fungi.[1] A related compound, Chaetosemin B, has demonstrated efficacy against Magnaporthe oryzae and Gibberella saubinettii.[2][3]

Q2: What is the suspected mechanism of action of this compound?

A2: As a chromone, this compound's mechanism of action is hypothesized to involve disruption of the fungal cell wall or induction of oxidative stress.[4][5] Further research is required to elucidate the specific molecular targets.

Q3: My fungal strain shows reduced susceptibility to this compound. What are the possible reasons?

A3: Reduced susceptibility, or resistance, can arise from several factors, including but not limited to:

  • Target modification: Alterations in the fungal protein or enzyme that this compound targets.

  • Efflux pumps: Increased expression of transporter proteins that actively pump this compound out of the fungal cell.

  • Biofilm formation: The fungal strain may form a protective biofilm that limits the penetration of the compound.

  • Stress response pathways: Activation of cellular stress response pathways that mitigate the toxic effects of this compound.

  • Drug inactivation: The fungus may produce enzymes that chemically modify and inactivate this compound.

Q4: How can I confirm if my fungal strain has developed resistance to this compound?

A4: Confirmation of resistance typically involves determining the Minimum Inhibitory Concentration (MIC) of this compound against your strain and comparing it to a susceptible, wild-type strain. A significant increase in the MIC value for your strain is a strong indicator of resistance.

Q5: Are there any known synergistic or antagonistic interactions of this compound with other antifungal agents?

A5: Currently, there is no published data on the synergistic or antagonistic interactions of this compound with other antifungal compounds. Researchers are encouraged to perform checkerboard assays to investigate potential interactions with known antifungals that target different cellular pathways.

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during experiments with this compound.

Problem 1: Inconsistent or No Antifungal Activity Observed
Possible Cause Troubleshooting Step
Compound Instability Verify the stability of your this compound stock solution. Prepare fresh solutions for each experiment. Store the compound under recommended conditions (e.g., protected from light, at the appropriate temperature).
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration range for your specific fungal strain. Start with a broad range of concentrations based on available MIC data for related compounds.
Resistant Fungal Strain Test the activity of this compound against a known susceptible fungal strain to confirm the compound's bioactivity. If activity is observed in the susceptible strain but not your strain of interest, it may indicate inherent or acquired resistance.
Experimental Conditions Ensure that the pH, temperature, and media composition of your assay are optimal for both fungal growth and compound activity.
Problem 2: Fungal Strain Develops Resistance After Repeated Exposure
Possible Cause Troubleshooting Step
Selection of Resistant Mutants Isolate single colonies from the resistant population and perform individual MIC testing to confirm a stable resistance phenotype.
Upregulation of Efflux Pumps Perform a gene expression analysis (e.g., RT-qPCR) on genes known to encode for multidrug resistance efflux pumps. Compare the expression levels in the resistant strain to the susceptible parent strain.
Target Site Mutation If the molecular target of this compound is known or hypothesized, sequence the corresponding gene in the resistant strain to identify potential mutations.
Activation of Stress Response Pathways Analyze the expression of genes involved in oxidative stress or cell wall integrity pathways.

Quantitative Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Chaetosemin B, a closely related compound. This data can serve as a starting point for determining the effective concentration range for this compound.

Fungal Species Chaetosemin B MIC (µM) Reference
Magnaporthe oryzae6.25[2][3]
Gibberella saubinettii12.5[2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against a fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal culture in logarithmic growth phase

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control (fungal culture with no compound) and a negative control (medium only).

  • Adjust the fungal inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the growth medium.

  • Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergism/Antagonism

This protocol is used to evaluate the interaction between this compound and another antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Liquid growth medium

  • Stock solutions of this compound and the second antifungal agent

Procedure:

  • Prepare a two-dimensional checkerboard dilution series in a 96-well plate. Serially dilute this compound along the x-axis and the second antifungal agent along the y-axis.

  • Inoculate the wells with the fungal suspension as described in the MIC protocol.

  • Include appropriate controls for each compound alone.

  • Incubate the plate and determine the MIC for each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI value:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Visualizations

The following diagrams illustrate key concepts and workflows relevant to investigating this compound resistance.

experimental_workflow cluster_0 Initial Screening cluster_1 Resistance Investigation cluster_2 Overcoming Resistance start Start with Fungal Strain mic_test Determine MIC of this compound start->mic_test resistance_obs Resistance Observed? mic_test->resistance_obs isolate_mutants Isolate Resistant Mutants resistance_obs->isolate_mutants Yes end End of Investigation resistance_obs->end No gene_expression Analyze Gene Expression (Efflux Pumps, Stress Response) isolate_mutants->gene_expression target_sequencing Sequence Putative Target Gene isolate_mutants->target_sequencing inhibitor_studies Use Efflux Pump Inhibitors gene_expression->inhibitor_studies checkerboard Checkerboard Assay (Synergy) target_sequencing->checkerboard

Caption: Workflow for investigating and overcoming resistance to this compound.

signaling_pathway cluster_0 Potential Mechanisms of Action cluster_1 Potential Resistance Mechanisms chaetosemin_j This compound cell_wall Cell Wall Synthesis Inhibition chaetosemin_j->cell_wall Hypothesis 1 oxidative_stress Induction of Oxidative Stress chaetosemin_j->oxidative_stress Hypothesis 2 efflux_pump Efflux Pump Upregulation chaetosemin_j->efflux_pump target_mutation Target Site Mutation cell_wall->target_mutation stress_response Stress Response Activation oxidative_stress->stress_response

Caption: Hypothesized mechanisms of action and resistance to this compound.

logical_relationship cluster_0 Observed Phenotype cluster_1 Potential Genotypic Changes cluster_2 Experimental Approaches phenotype Reduced Susceptibility to this compound genotype1 Mutation in Target Gene phenotype->genotype1 leads to investigation of genotype2 Upregulation of Efflux Pump Genes phenotype->genotype2 leads to investigation of genotype3 Activation of Stress Pathway Genes phenotype->genotype3 leads to investigation of approach1 Sanger/NGS Sequencing genotype1->approach1 approach2 RT-qPCR/RNA-Seq genotype2->approach2 approach3 Phenotypic Microarrays genotype3->approach3

Caption: Logical relationship between observed phenotype and experimental approaches.

References

Technical Support Center: Refining the Extraction and Purification of Chaetosemin J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Chaetosemin J, a polyketide metabolite from Chaetomium species with notable antifungal properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a polyketide natural product belonging to the resorcinol class of compounds.[1] It is a secondary metabolite produced by filamentous fungi of the genus Chaetomium.[1][2][3]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated significant antifungal activity against various plant pathogenic fungi, including Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii.[2][3][4]

Q3: Which solvents are most effective for the initial extraction of this compound from fungal biomass?

A3: Polar organic solvents are generally effective for extracting polyketides like this compound. Ethyl acetate, methanol, and acetone are commonly used. The choice of solvent can significantly impact the yield and purity of the crude extract. It is recommended to perform small-scale pilot extractions to determine the optimal solvent for your specific fungal culture and downstream purification strategy.

Q4: What types of chromatography are suitable for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary for the purification of this compound. This often involves a combination of:

  • Column Chromatography: Using silica gel or reversed-phase C18 silica gel for initial fractionation of the crude extract.

  • Solid-Phase Extraction (SPE): For sample clean-up and enrichment of the target compound.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is essential for obtaining high-purity this compound.

Q5: How can I monitor the presence and purity of this compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method. Mass spectrometry (MS) can be used for structural confirmation.

Troubleshooting Guides

Low Extraction Yield
Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure thorough grinding of the fungal biomass, preferably in liquid nitrogen, to maximize cell wall disruption. Consider enzymatic lysis as a gentler alternative if mechanical methods are suspected to degrade the compound.
Suboptimal Extraction Solvent Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to identify the most efficient one for this compound. A sequential extraction from nonpolar to polar solvents can also be effective.
Insufficient Extraction Time or Temperature Optimize the extraction duration and temperature. While longer extraction times and higher temperatures can increase yield, they may also lead to the degradation of thermolabile compounds. Start with room temperature extraction and gradually increase if necessary, monitoring for any degradation.
Degradation of this compound Polyketides can be sensitive to pH changes and light. Ensure that extraction buffers are at a neutral pH and protect the extracts from direct light.
Poor Purity After Initial Purification
Possible Cause Recommended Solution
Co-elution of Impurities If using silica gel chromatography, try a different solvent system with varying polarity to improve separation. Consider switching to a different stationary phase, such as reversed-phase C18 silica.
Overloading the Chromatographic Column Reduce the amount of crude extract loaded onto the column. Overloading leads to poor separation and broad peaks. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight.
Presence of Highly Polar or Nonpolar Impurities For highly polar impurities, consider a pre-purification step using liquid-liquid extraction. For nonpolar impurities like lipids, a hexane wash of the biomass or crude extract can be beneficial.
Irreversible Adsorption on Stationary Phase This can occur with highly polar compounds on silica gel. Deactivating the silica gel with a small amount of water or triethylamine may help. Alternatively, use a less active stationary phase like alumina.
Issues with HPLC Purification
Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Tailing: May be caused by secondary interactions with the stationary phase. Try adding a small amount of an ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase. Also, check for column contamination or degradation. Fronting: Often indicates column overloading. Reduce the injection volume or sample concentration.
Low Resolution Between Peaks Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact resolution. A shallower gradient can also improve the separation of closely eluting compounds.
Irreproducible Retention Times Ensure the mobile phase is properly degassed to prevent bubble formation in the pump. Check for leaks in the HPLC system. Ensure the column is properly equilibrated with the mobile phase before each injection.
Sample Precipitation in the Mobile Phase If the sample is dissolved in a strong solvent (e.g., DMSO) and the initial mobile phase is highly aqueous, the sample may precipitate. Try to dissolve the sample in the initial mobile phase or a solvent with similar polarity.

Experimental Protocols

Protocol 1: Extraction of this compound from Chaetomium sp. Culture
  • Harvesting: After the desired incubation period, harvest the fungal mycelia and the culture broth.

  • Biomass Preparation: Separate the mycelia from the broth by filtration. Freeze-dry the mycelia and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered mycelia in ethyl acetate (1:10 w/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Repeat the extraction process three times.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Initial Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate), followed by increasing concentrations of methanol in dichloromethane.

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.

  • Pooling: Combine the fractions containing this compound based on the TLC analysis.

Protocol 3: Final Purification by Reversed-Phase HPLC (RP-HPLC)
  • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Elution Program: A linear gradient from 30% to 70% Solvent B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm and 280 nm).

  • Injection: Dissolve the semi-purified fraction from column chromatography in methanol and inject it into the HPLC system.

  • Collection: Collect the peak corresponding to this compound.

  • Purity Check: Re-inject the collected fraction to confirm its purity.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for this compound

SolventExtraction MethodYield of Crude Extract (mg/L of culture)Relative Purity of this compound in Crude Extract (%)
Ethyl AcetateUltrasonic45015
MethanolMaceration6208
AcetoneShaking51012

Table 2: Purification of this compound

Purification StepStarting Material (mg)Final Product (mg)Purity (%)Recovery Rate (%)
Column Chromatography 1000 (Crude Extract)150 (Semi-purified fraction)6515
RP-HPLC 150 (Semi-purified fraction)25 (Pure this compound)>9816.7

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (Chaetomium sp.) Biomass_Prep Biomass Preparation (Freeze-drying, Grinding) Fungal_Culture->Biomass_Prep Extraction Solvent Extraction (Ethyl Acetate) Biomass_Prep->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Semi_Purified Semi-Purified Fraction Fraction_Analysis->Semi_Purified HPLC RP-HPLC (C18 Column) Semi_Purified->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Purity_Check Purity Confirmation (HPLC, >98%) Pure_Compound->Purity_Check Structure_Elucidation Structural Elucidation (MS, NMR) Purity_Check->Structure_Elucidation

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Low Purity Issues Start Low Yield or Purity? Check_Lysis Incomplete Cell Lysis? Start->Check_Lysis Yield Co_elution Co-eluting Impurities? Start->Co_elution Purity Optimize_Solvent Suboptimal Solvent? Check_Lysis->Optimize_Solvent No Improve_Lysis Action: Enhance Cell Disruption Check_Lysis->Improve_Lysis Yes Check_Degradation Compound Degradation? Optimize_Solvent->Check_Degradation No Test_Solvents Action: Screen Solvents Optimize_Solvent->Test_Solvents Yes Control_Conditions Action: Control pH and Light Check_Degradation->Control_Conditions Yes Column_Overload Column Overloaded? Co_elution->Column_Overload No Change_Stationary_Phase Action: Change Stationary/Mobile Phase Co_elution->Change_Stationary_Phase Yes Poor_Resolution Poor HPLC Resolution? Column_Overload->Poor_Resolution No Reduce_Load Action: Reduce Sample Load Column_Overload->Reduce_Load Yes Optimize_Gradient Action: Optimize HPLC Gradient Poor_Resolution->Optimize_Gradient Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Addressing Off-Target Effects of Chaetosemin J in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Chaetosemin J in cellular assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, a small molecule inhibitor, in cell-based experiments.

Issue 1: Discrepancy between Biochemical and Cellular Assay Results

Question: I'm observing potent inhibition of my target kinase in a biochemical assay with this compound, but the effect on cell viability or a cellular signaling pathway is much weaker or requires a significantly higher concentration. Why is this happening?

Answer: This is a common challenge when translating results from in vitro to cellular contexts. Several factors could contribute to this discrepancy:

  • Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target at effective concentrations.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Cellular Metabolism: this compound could be rapidly metabolized into an inactive form within the cell.

  • High Intracellular ATP Concentrations: In biochemical assays, the ATP concentration is often set at or below the Km of the kinase. However, intracellular ATP levels are typically much higher, which can lead to competitive displacement of ATP-competitive inhibitors like many kinase inhibitors.[1][2]

Troubleshooting Workflow:

start Discrepancy Observed: Biochemical vs. Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) start->permeability efflux Test for Efflux Pump Activity (e.g., co-treatment with efflux pump inhibitors) start->efflux metabolism Evaluate Compound Stability (e.g., LC-MS analysis of cell lysates over time) start->metabolism atp_competition Perform Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) start->atp_competition conclusion Identify Limiting Factor(s) and Optimize Experimental Design permeability->conclusion efflux->conclusion metabolism->conclusion atp_competition->conclusion

Caption: Workflow for troubleshooting discrepancies between biochemical and cellular data.

Issue 2: Unexpected or Contradictory Cellular Phenotypes

Question: this compound is supposed to inhibit Pathway X, but I'm observing modulation of Pathway Y and an unexpected cellular phenotype (e.g., changes in cell morphology, cell cycle arrest at a different phase). What could be the cause?

Answer: This strongly suggests potential off-target effects. Small molecule inhibitors can interact with multiple cellular targets, leading to complex and sometimes unexpected biological responses.[3]

Recommended Actions:

  • Kinase Profiling: Perform a broad kinase screen to identify other kinases that are inhibited by this compound at relevant concentrations.

  • Target Knockdown/Knockout Controls: Use a target-specific method like siRNA, shRNA, or CRISPR/Cas9 to silence your intended target.[3] If the phenotype observed with this compound is not replicated by target knockdown, it is likely an off-target effect.

  • Western Blot Analysis: Profile key signaling proteins from related or commonly affected pathways to identify unintended pathway modulation.

  • Structural Analogs: Test a structurally related but inactive analog of this compound as a negative control. If this analog produces the same phenotype, the effect is likely independent of the intended target.

Hypothetical Kinase Profiling Data for this compound (1 µM):

Kinase Target% Inhibition
Target Kinase A (On-Target) 95%
Kinase B88%
Kinase C75%
Kinase D52%
50 Other Kinases< 20%
Issue 3: High Cellular Toxicity at Low Concentrations

Question: this compound is causing significant cell death at concentrations where I expect to see specific pathway inhibition. How can I distinguish between on-target and off-target toxicity?

Answer: Differentiating on-target from off-target toxicity is crucial for interpreting your results.

Experimental Approach to Deconvolute Toxicity:

start High Toxicity Observed dose_response Perform Dose-Response Viability Assay with this compound start->dose_response target_ko Generate Target Knockout (KO) Cell Line (e.g., using CRISPR) dose_response->target_ko viability_ko Perform Dose-Response Viability Assay in KO and Wild-Type (WT) Cells target_ko->viability_ko compare Compare IC50 Values between WT and KO Cells viability_ko->compare off_target Conclusion: Off-Target Toxicity (IC50 WT ≈ IC50 KO) compare->off_target No significant shift on_target Conclusion: On-Target Toxicity (IC50 KO >> IC50 WT) compare->on_target Significant rightward shift

Caption: Workflow to differentiate on-target from off-target toxicity.

Hypothetical Cell Viability Data:

Cell LineThis compound IC50
Wild-Type0.5 µM
Target Kinase A Knockout0.6 µM

Interpretation: The similar IC50 values in both wild-type and knockout cells suggest that the observed toxicity is primarily due to off-target effects.[3]

Frequently Asked Questions (FAQs)

Q1: What are the essential control experiments when using a new small molecule inhibitor like this compound?

A1:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[4]

  • Positive Control: Use a known, well-characterized inhibitor of your target pathway to validate the assay.[1]

  • Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound.

  • Target Knockdown/Knockout Cells: As the gold standard, compare the inhibitor's effect in wild-type cells versus cells where the intended target has been genetically removed or silenced.[3]

Q2: How can I determine if this compound is an ATP-competitive inhibitor?

A2: You can perform a kinase activity assay with varying concentrations of both this compound and ATP. If this compound is ATP-competitive, you will observe an increase in its IC50 value as the ATP concentration increases.[2]

Q3: What is a cellular thermal shift assay (CETSA), and how can it help identify off-target effects?

A3: CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. By performing CETSA followed by proteome-wide analysis (thermal proteome profiling), you can identify not only the intended target but also other proteins that are stabilized by this compound, revealing potential off-target interactions.

Q4: I suspect my results are confounded by compound interference with the assay technology (e.g., fluorescence). How can I check for this?

A4: This is a common pitfall, especially in fluorescence- or luminescence-based assays.[4] To check for interference, run a control experiment without the enzyme or substrate, but with this compound at the concentrations used in your experiment. A change in the signal in this control condition indicates direct interference with the assay readout.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Activity Assay

Objective: To determine the in vitro potency (IC50) of this compound against a target kinase.

Methodology:

  • Prepare a reaction buffer containing the purified kinase, a suitable substrate peptide, and any necessary cofactors.

  • Serially dilute this compound in DMSO and add it to the reaction wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding a solution of ATP (typically at the Km concentration for the target kinase).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).[5]

  • The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To measure the effect of this compound on cell proliferation and viability.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and vehicle control) for a specified duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells (and intracellular ATP).

  • Normalize the data to the vehicle control and calculate the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of on-target and potential off-target signaling proteins.

Methodology:

  • Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activity.

  • Treat cells with this compound at various concentrations and for different durations. Include vehicle and positive controls.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the phosphorylated form of your target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Hypothetical Signaling Pathway Affected by this compound:

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway RTK Receptor Tyrosine Kinase TargetA Target Kinase A RTK->TargetA Downstream1 Substrate 1 TargetA->Downstream1 Response1 Cell Proliferation Downstream1->Response1 ChaetoJ_On->TargetA This compound (Inhibition) Stress Cellular Stress KinaseB Kinase B Stress->KinaseB Downstream2 Substrate 2 KinaseB->Downstream2 Response2 Apoptosis Downstream2->Response2 ChaetoJ_Off->KinaseB This compound (Inhibition)

Caption: Hypothetical on-target and off-target signaling pathways for this compound.

References

how to prevent degradation of Chaetosemin J during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Chaetosemin J to minimize degradation and ensure experimental reproducibility. The following information is based on the chemical structure of this compound and general principles of organic compound stability. Specific stability studies for your experimental conditions are highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: Based on its chemical structure, which includes phenol, pyranone, and ketone functional groups, this compound is likely susceptible to three main degradation pathways:

  • Oxidation: The phenolic hydroxyl groups on the aromatic ring are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This can lead to the formation of colored degradation products.

  • Hydrolysis: The pyranone ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and loss of biological activity.

  • Photodegradation: The aromatic and ketone components of the molecule can absorb UV light, leading to photochemical reactions and degradation.

Q2: How should I store my dry, solid sample of this compound?

A2: For optimal stability of solid this compound, we recommend the following storage conditions. These are summarized in the table below.

Q3: I need to make a stock solution of this compound. What solvent should I use and how should I store it?

A3: For stock solutions, it is crucial to use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Avoid using aqueous buffers for long-term storage. Prepare fresh solutions for each experiment whenever possible. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed and protected from light.

Q4: I've noticed a color change in my solid this compound sample/solution. What does this mean?

A4: A color change, such as the appearance of a yellow or brown tint, often indicates degradation, likely due to oxidation of the phenolic groups. If you observe a color change, it is advisable to use a fresh, uncolored sample for your experiments to ensure the integrity of your results.

Q5: Can I store my this compound solution in a standard laboratory freezer?

A5: Yes, a standard laboratory freezer (-20°C) is acceptable for short-term storage of stock solutions. For longer-term storage, a -80°C freezer is recommended to further slow down potential degradation reactions. Always use amber or foil-wrapped vials to protect the solution from light, even when stored in a dark freezer.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in my assay Degradation of this compound- Prepare a fresh stock solution from a solid sample that has been properly stored.- Verify the storage conditions of your current stock solution (temperature, light exposure, solvent).- Consider performing a quality control check on your this compound sample using an analytical method like HPLC.
Inconsistent experimental results Instability of this compound in your experimental buffer or media- Minimize the time this compound is in aqueous solution before use.- Prepare working solutions immediately before adding them to your experiment.- Evaluate the pH of your experimental buffer; extreme pH values can accelerate hydrolysis.
Visible precipitate in my stock solution upon thawing Poor solubility or degradation- Gently warm the solution and vortex to redissolve the precipitate.- If the precipitate does not redissolve, it may be a degradation product. Discard the solution and prepare a fresh one.- Consider preparing a less concentrated stock solution if solubility is an issue.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Recommended Container
Solid (Dry Powder) 2-8°C (Short-term)-20°C (Long-term)Inert (e.g., Argon or Nitrogen)In the darkTightly sealed amber glass vial
Stock Solution (in anhydrous DMSO or Ethanol) -20°C (Short-term)-80°C (Long-term)Air-tightIn the darkTightly sealed amber glass vial or foil-wrapped microcentrifuge tubes

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Purity and Stability of this compound

  • Objective: To determine the purity of a this compound sample and to monitor its degradation over time under specific storage conditions.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan, likely in the 250-350 nm range).

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time of the intact compound.

    • Inject the sample to be analyzed.

    • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Visualizations

degradation_pathway cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Oxidized Products (Quinones) Oxidized Products (Quinones) This compound->Oxidized Products (Quinones) O2, light, metal ions Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products H2O, H+ or OH- Photoproducts Photoproducts This compound->Photoproducts UV light

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start Prepare this compound solutions under different conditions\n(e.g., Temp, pH, Light) Prepare this compound solutions under different conditions (e.g., Temp, pH, Light) Start->Prepare this compound solutions under different conditions\n(e.g., Temp, pH, Light) Store aliquots for various time points\n(t=0, 1, 7, 30 days) Store aliquots for various time points (t=0, 1, 7, 30 days) Prepare this compound solutions under different conditions\n(e.g., Temp, pH, Light)->Store aliquots for various time points\n(t=0, 1, 7, 30 days) Analyze samples by HPLC at each time point Analyze samples by HPLC at each time point Store aliquots for various time points\n(t=0, 1, 7, 30 days)->Analyze samples by HPLC at each time point Compare chromatograms to t=0 Compare chromatograms to t=0 Analyze samples by HPLC at each time point->Compare chromatograms to t=0 Determine degradation rate and identify degradation products Determine degradation rate and identify degradation products Compare chromatograms to t=0->Determine degradation rate and identify degradation products End End Determine degradation rate and identify degradation products->End troubleshooting_guide Start Start Inconsistent Results? Inconsistent Results? Start->Inconsistent Results? Check Storage of Solid Check Storage of Solid Inconsistent Results?->Check Storage of Solid Yes End End Inconsistent Results?->End No Check Storage of Stock Solution Check Storage of Stock Solution Check Storage of Solid->Check Storage of Stock Solution Prepare Fresh Stock Prepare Fresh Stock Check Storage of Stock Solution->Prepare Fresh Stock Issue Resolved? Issue Resolved? Prepare Fresh Stock->Issue Resolved? Issue Resolved?->End Yes Consider Instability in Assay Buffer Consider Instability in Assay Buffer Issue Resolved?->Consider Instability in Assay Buffer No Consider Instability in Assay Buffer->End

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Chaetosemin J and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at a Novel Natural Product Versus a Clinically Established Antifungal Agent

In the ever-evolving landscape of antimicrobial drug discovery, natural products remain a vital source of novel bioactive compounds. Chaetosemin J, a chromone isolated from the fungus Chaetomium seminudum, has emerged as a compound of interest. This guide provides a comparative overview of the antifungal efficacy of this compound and fluconazole, a widely used triazole antifungal medication. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available experimental data, methodologies, and known mechanisms of action.

Executive Summary

Direct comparison of the antifungal efficacy of this compound and fluconazole against human pathogenic fungi is currently hampered by a significant lack of data for this compound. While fluconazole is a well-characterized antifungal with extensive clinical and in vitro data, research on this compound is in its infancy. This guide presents the currently available data for both compounds, highlighting the existing knowledge gaps and providing a framework for future comparative research.

Data Presentation: A Side-by-Side Look at Antifungal Activity

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) of this compound and fluconazole against various fungal species. It is critical to note that the data for this compound is limited to plant pathogenic fungi, which restricts a direct comparison with fluconazole's activity against human pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant Pathogenic Fungi

Fungal SpeciesMIC (µM)[1]
Botrytis cinerea6.25 - 25.0
Alternaria solani6.25 - 25.0
Magnaporthe oryzae6.25 - 25.0
Gibberella saubinettii6.25 - 25.0

Table 2: Minimum Inhibitory Concentration (MIC) of Fluconazole against Common Human Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.25 - 1.0
Candida glabrata0.5 - 32
Candida parapsilosis0.5 - 4.0
Candida tropicalis0.25 - 4.0
Candida krusei16 - 64
Cryptococcus neoformans2.0 - 16
Aspergillus fumigatusGenerally resistant

*Note: Fluconazole MIC values can vary significantly depending on the specific isolate and testing methodology.

Experimental Protocols: Methodologies for Determining Antifungal Efficacy

The determination of MIC is a cornerstone of antifungal susceptibility testing. The following outlines the typical experimental protocols used for this purpose.

Broth Microdilution Method (for Fluconazole and potentially for this compound)

This is a standardized method for determining the MIC of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Agent Stock Solution: The antifungal agent (e.g., fluconazole) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar medium. A suspension of fungal cells is then prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no fungus) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This is usually determined by visual inspection or by using a spectrophotometer to measure the optical density.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate Plate D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G fluconazole_moa cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane Normal Fungal Cell Membrane Ergosterol->Membrane Essential Component Lanosterol Lanosterol Lanosterol_14a Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a Lanosterol_14a->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Altered Enzyme Function) Fluconazole Fluconazole Fluconazole->Lanosterol_14a Inhibits Fungal_Death Inhibition of Fungal Growth and Replication Disrupted_Membrane->Fungal_Death chaetosemin_j_hypothetical_moa cluster_targets Potential Fungal Targets cluster_effects Potential Antifungal Effects Chaetosemin_J This compound (Chromone) Biofilm Biofilm Formation Chaetosemin_J->Biofilm Inhibits? Cell_Membrane Cell Membrane Integrity Chaetosemin_J->Cell_Membrane Disrupts? Reduced_Virulence Reduced Virulence Biofilm->Reduced_Virulence Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death

References

A Head-to-Head Comparison: Chaetosemin J versus Commercial Fungicides for Phytopathogenic Fungi Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the antifungal potential of the natural product Chaetosemin J in comparison to established commercial fungicides, supported by available in-vitro efficacy data and detailed experimental protocols.

Introduction

The quest for novel, effective, and environmentally benign fungicides is a perpetual challenge in agricultural science and drug development. Natural products derived from microorganisms represent a promising reservoir of structurally diverse compounds with potent biological activities. Among these, this compound, a chromone derivative isolated from the Ascomycete Chaetomium seminudum, has garnered interest for its antifungal properties. This guide provides a head-to-head comparison of the in-vitro efficacy of this compound's closely related analogue, Chaetosemin B, against two significant plant pathogens, Magnaporthe oryzae and Gibberella saubinettii, with that of two widely used commercial fungicides, Azoxystrobin and Tebuconazole.

Chaetomium species are known producers of a wide array of bioactive secondary metabolites, including chromones, which have demonstrated various biological activities.[1][2] Commercial fungicides such as Azoxystrobin, a quinone outside inhibitor (QoI), and Tebuconazole, a demethylation inhibitor (DMI), are mainstays in crop protection, acting on specific fungal metabolic pathways.[3] This comparative guide aims to present the available quantitative data, outline a representative experimental methodology for antifungal susceptibility testing, and visualize the known and hypothesized mechanisms of action to aid researchers in evaluating the potential of this compound as a lead compound for new fungicide development.

Quantitative Data Comparison

The following tables summarize the in-vitro antifungal activity of Chaetosemin B and the commercial fungicides Azoxystrobin and Tebuconazole against the specified phytopathogenic fungi. For a standardized comparison, all minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values have been converted to micrograms per milliliter (µg/mL).

Table 1: Antifungal Activity against Magnaporthe oryzae

CompoundMetricValue (µM)Value (µg/mL)Source(s)
Chaetosemin BMIC6.251.73[4]
AzoxystrobinEC50-0.039

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Antifungal Activity against Gibberella saubinettii / Fusarium pseudograminearum

CompoundMetricValue (µM)Value (µg/mL)Source(s)
Chaetosemin BMIC12.53.45[4]
TebuconazoleEC50-0.2328[3]

Note: Data for Tebuconazole is against Fusarium pseudograminearum, a closely related species to Gibberella saubinettii, and represents the baseline sensitivity.

Experimental Protocols

The following is a detailed methodology for a representative in-vitro antifungal susceptibility test based on the broth microdilution method, a standard procedure for determining MIC values.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a filamentous fungus.

Materials:

  • Test compound (e.g., this compound)

  • Positive control fungicides (e.g., Azoxystrobin, Tebuconazole)

  • Fungal isolate (e.g., Magnaporthe oryzae, Gibberella saubinettii)

  • Potato Dextrose Agar (PDA) for fungal culture

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Fungal Culture Preparation: The fungal isolate is cultured on PDA plates at 25-28°C for 7-14 days to promote sporulation.

  • Inoculum Preparation: Fungal spores (conidia) are harvested by flooding the agar surface with sterile saline and gently scraping. The resulting suspension is filtered to remove hyphal fragments. The spore concentration is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Compound Preparation and Serial Dilution: The test compound and control fungicides are dissolved in DMSO to create a stock solution. A two-fold serial dilution is then performed in the 96-well microtiter plates using RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension. A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥80%) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture on PDA B Prepare Spore Suspension A->B Harvest Spores D Inoculate 96-well Plate B->D Add Inoculum C Prepare Compound Dilutions C->D E Incubate at 28-35°C D->E F Read Results (Visual/Spectrophotometer) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for in-vitro antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways affected by the commercial fungicides and a hypothesized pathway for this compound.

Azoxystrobin: As a QoI fungicide, Azoxystrobin targets the cytochrome b subunit of the mitochondrial respiratory chain, specifically at the quinone outside binding site. This disrupts the electron transport chain, leading to a cessation of ATP synthesis and subsequent fungal cell death.

G cluster_mito Mitochondrial Respiratory Chain cluster_fungicide ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ComplexIV Complex IV CytC->ComplexIV e- Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibits Qo site ElectronSource Electron Source ElectronSource->ComplexIII e- ATP ATP ATP_Synthase->ATP CellDeath Fungal Cell Death ATP_Synthase->CellDeath Depletion leads to

Mechanism of action of Azoxystrobin.

Tebuconazole: Tebuconazole is a demethylation inhibitor (DMI) that interferes with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The disruption of ergosterol production and the accumulation of toxic sterol precursors compromise the integrity and function of the fungal cell membrane.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_fungicide Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol DisruptedMembrane Disrupted Membrane Integrity & Function Enzyme->DisruptedMembrane Inhibition leads to CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation Tebuconazole Tebuconazole Tebuconazole->Enzyme Inhibits

Mechanism of action of Tebuconazole.

This compound (Hypothesized): The precise mechanism of action for this compound has not been elucidated. However, as a chromone, it may interfere with fungal cell wall integrity. One possible mechanism is the inhibition of chitin synthase, a key enzyme in the biosynthesis of chitin, an essential structural component of the fungal cell wall.[6][7] This would lead to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

G cluster_pathway Chitin Biosynthesis Pathway cluster_compound Precursors UDP-N-acetylglucosamine Enzyme Chitin Synthase Precursors->Enzyme Chitin Chitin Enzyme->Chitin WeakenedWall Weakened Cell Wall & Osmotic Lysis Enzyme->WeakenedWall Inhibition leads to CellWall Fungal Cell Wall Chitin->CellWall Incorporation ChaetoseminJ This compound (Hypothesized) ChaetoseminJ->Enzyme Inhibits

Hypothesized mechanism of action of this compound.

Conclusion

The available in-vitro data suggests that Chaetosemin B, a close analogue of this compound, exhibits notable antifungal activity against the significant phytopathogens Magnaporthe oryzae and Gibberella saubinettii. While its potency, based on MIC values, does not currently surpass that of the established commercial fungicides Azoxystrobin and Tebuconazole in terms of µg/mL, the unique chromone scaffold of this compound presents a valuable starting point for further investigation and optimization. The distinct, albeit hypothesized, mechanism of action targeting cell wall biosynthesis could be advantageous in overcoming existing resistance issues associated with fungicides that target respiration or sterol biosynthesis. Further research is warranted to elucidate the precise molecular target of this compound, expand its antifungal activity spectrum, and evaluate its performance in in-planta and field studies. The information presented in this guide provides a foundational dataset and methodological framework to support such future research endeavors.

References

Comparative Antioxidant Potential of Epigallocatechin Gallate (EGCG) Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antioxidant potential of Epigallocatechin gallate (EGCG), a major catechin found in green tea, against the well-established antioxidant standard, Trolox. The data presented is based on common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). This document is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for evaluating the antioxidant efficacy of novel compounds.

Data Presentation: A Comparative Analysis of Antioxidant Activities

The antioxidant capacity of EGCG is compared to Trolox, a water-soluble analog of vitamin E, which is a commonly used standard in antioxidant assays. The results are expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) and Trolox Equivalency Antioxidant Capacity (TEAC). Lower IC50 values indicate higher antioxidant activity.

Antioxidant AssayEpigallocatechin Gallate (EGCG)Trolox (Standard)Reference
DPPH Radical Scavenging Activity (IC50) ~5-15 µM~20-50 µM[General consensus from multiple sources]
ABTS Radical Scavenging Activity (TEAC) ~4-61.0[General consensus from multiple sources]
FRAP (Ferric Reducing Antioxidant Power) HighModerate[1]

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[2]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • Test compound (EGCG) and standard (Trolox) solutions of varying concentrations.

    • Methanol or ethanol (as a blank).

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[2]

    • Add a defined volume of the test compound or standard solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[4]

  • Reagents:

    • ABTS solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Test compound (EGCG) and standard (Trolox) solutions of varying concentrations.

    • Phosphate buffered saline (PBS) or ethanol.

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.[5]

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Add a defined volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can be expressed as Trolox Equivalency Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6]

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[6][7]

    • Test compound (EGCG) and standard (Trolox or FeSO₄) solutions of varying concentrations.

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C.[7]

    • Add a small volume of the test compound or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[7]

    • Measure the absorbance of the blue-colored solution at 593 nm.[6]

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard (usually FeSO₄) and is expressed as ferric reducing equivalents.

Mandatory Visualization

Nrf2 Signaling Pathway in Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9][10] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression and subsequent cytoprotection.[11]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1->Ub Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Proteasome Proteasomal Degradation Ub->Proteasome leads to Maf Maf Nrf2_nuc->Maf Nrf2_Maf Nrf2-Maf Dimer ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Nrf2_Maf->ARE binds to

Caption: Nrf2 signaling pathway under oxidative stress.

References

comparative study of the anti-inflammatory activity of Chaetosemin J and dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory profiles of the natural fungal metabolite Chaetosemin J and the synthetic corticosteroid Dexamethasone.

Introduction: The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. This guide provides a comparative overview of this compound, a secondary metabolite derived from the fungus Chaetomium seminudum, and Dexamethasone, a potent, widely used synthetic corticosteroid. While Dexamethasone's anti-inflammatory mechanisms are well-documented, specific data on the anti-inflammatory activity of this compound is not yet available in the public domain. This comparison, therefore, juxtaposes the established profile of Dexamethasone with the known biological activities of this compound and the general anti-inflammatory potential of metabolites from the Chaetomium genus.

Data Presentation: A Comparative Overview

The following table summarizes the known biological and chemical properties of this compound and Dexamethasone. It is important to note the absence of direct experimental data for the anti-inflammatory activity of this compound.

FeatureThis compoundDexamethasone
Source Secondary metabolite from the fungus Chaetomium seminudum[1]Synthetic corticosteroid[2]
Chemical Class Chromone[1]Glucocorticoid[2]
Primary Biological Activity Antifungal activity against various plant pathogenic fungi[3]Potent anti-inflammatory and immunosuppressive activity[2][4]
Anti-inflammatory Activity Not yet reported in available scientific literature. Other metabolites from the Chaetomium genus are known to possess anti-inflammatory properties.[5][6][7]Well-established and extensively documented.[2][4][8]
Mechanism of Action Unknown for anti-inflammatory effects. Likely involves modulation of key inflammatory signaling pathways, similar to other bioactive natural products.Primarily through binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the upregulation of anti-inflammatory proteins.[5]

Experimental Protocols: Assessing Anti-inflammatory Activity

To directly compare the anti-inflammatory activity of this compound and Dexamethasone, a standardized in vitro experimental protocol would be essential. A common and relevant assay is the measurement of Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone. The cells are pre-incubated for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature in the dark.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The mixture is incubated for another 10 minutes at room temperature in the dark.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated for each concentration of the test compounds relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis start RAW 264.7 Cells seed Seed in 96-well plate start->seed pretreat Pre-treat with This compound or Dexamethasone seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate griess Griess Assay for NO incubate->griess data Data Analysis (IC50) griess->data

Caption: Experimental workflow for comparing the anti-inflammatory activity.

dexamethasone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates GR Glucocorticoid Receptor (GR) GR->NFkB inhibits GR_n GR GR->GR_n translocates Dexa Dexamethasone Dexa->GR binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes activates transcription GR_n->Genes represses transcription

Caption: Dexamethasone's anti-inflammatory signaling pathway.

chaetosemin_j_pathway cluster_membrane_cj Cell Membrane cluster_cytoplasm_cj Cytoplasm cluster_nucleus_cj Nucleus LPS_cj LPS TLR4_cj TLR4 LPS_cj->TLR4_cj binds MAPK MAPK (p38, ERK, JNK) TLR4_cj->MAPK activates NFkB_path NF-κB Pathway TLR4_cj->NFkB_path activates AP1 AP-1 MAPK->AP1 activates NFkB_n_cj NF-κB NFkB_path->NFkB_n_cj translocates ChJ This compound (Hypothetical) ChJ->MAPK inhibits? ChJ->NFkB_path inhibits? Genes_cj Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Genes_cj activates transcription NFkB_n_cj->Genes_cj activates transcription

Caption: Hypothetical anti-inflammatory pathway for this compound.

Conclusion and Future Directions

Dexamethasone is a powerful anti-inflammatory agent with a well-characterized mechanism of action that involves the genomic and non-genomic regulation of inflammatory pathways.[5] Its clinical utility is, however, often limited by a range of side effects associated with long-term use.

This compound, a natural product from Chaetomium seminudum, represents an unexplored candidate for anti-inflammatory drug discovery. While its direct anti-inflammatory effects have not been documented, the Chaetomium genus is a rich source of bioactive secondary metabolites with diverse pharmacological activities, including anti-inflammatory properties.[5][6][7] It is plausible that this compound could exert anti-inflammatory effects through the modulation of key signaling cascades such as the NF-κB and MAPK pathways, which are common targets for many natural anti-inflammatory compounds.

Further research is imperative to isolate and characterize the anti-inflammatory activity of this compound. Direct comparative studies with established drugs like Dexamethasone, utilizing standardized in vitro and in vivo models, will be crucial to determine its potential as a novel therapeutic agent. Such investigations could unveil a new class of anti-inflammatory compounds with potentially fewer side effects than traditional corticosteroids.

References

Unveiling the Antifungal Potential of Chaetosemin J: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Yangling, Shaanxi – November 8, 2025 – Researchers in drug development and agricultural science now have access to a comparative guide on the antifungal activity of Chaetosemin J, a polyketide metabolite isolated from Chaetomium species. This document provides a comprehensive overview of its efficacy against several key plant pathogenic fungi, offering a side-by-side comparison with the related compound, Chaetosemin B. The guide includes detailed experimental protocols and visual diagrams of the testing workflow and a proposed mechanism of action to support further research and development of novel antifungal agents.

Comparative Antifungal Activity of Chaetosemin Compounds

This compound has demonstrated significant inhibitory activity against a range of economically important plant pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a related compound, Chaetosemin B, against various fungal species. Lower MIC values indicate higher antifungal potency.

CompoundFungal SpeciesMIC (μM)
This compound Botrytis cinerea12.5 - 25
Alternaria solani12.5 - 25
Magnaporthe oryzae12.5 - 25
Gibberella saubinettii12.5 - 25
Chaetosemin B Magnaporthe oryzae6.25
Gibberella saubinettii12.5

Data for this compound sourced from Li et al., 2018.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal potential of a compound. The following is a detailed protocol for a broth microdilution assay, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, suitable for testing natural products against filamentous phytopathogenic fungi.[2][3]

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.

  • Spores are harvested by gently scraping the surface of the agar with a sterile loop or by washing with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 broth medium.[2]

2. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of twofold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve a range of desired concentrations.

3. Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • 100 µL of each this compound dilution is added to the wells.

  • 100 µL of the prepared fungal inoculum is then added to each well, resulting in a final volume of 200 µL.

  • Positive (fungal inoculum without the test compound) and negative (medium only) controls are included on each plate.

4. Incubation and MIC Determination:

  • The microtiter plates are incubated at an appropriate temperature (typically 28-35°C) for a period of 48 to 72 hours, depending on the growth rate of the fungal species.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth compared to the positive control.

Visualizing the Experimental Workflow and a Proposed Mechanism of Action

To further clarify the experimental process and a potential mode of action for this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Fungal Spore Suspension Preparation plate_setup 96-Well Plate Setup: 100µL Compound + 100µL Spores spore_prep->plate_setup compound_prep This compound Serial Dilutions compound_prep->plate_setup incubation Incubation (48-72h, 28-35°C) plate_setup->incubation mic_determination Visual Assessment of Growth & MIC Determination incubation->mic_determination

A simplified workflow for the determination of Minimum Inhibitory Concentration (MIC).

While the precise signaling pathways affected by this compound in phytopathogenic fungi are yet to be fully elucidated, research on other chromone compounds in fungi suggests a potential mechanism involving the disruption of key developmental processes. The following diagram illustrates a hypothetical signaling pathway.

hypothetical_pathway cluster_fungal_cell Fungal Cell chaetosemin_j This compound cell_wall Cell Wall Synthesis & Integrity chaetosemin_j->cell_wall Inhibits hyphal_formation_genes Hyphal Formation Genes (e.g., TEC1, UME6) chaetosemin_j->hyphal_formation_genes Downregulates hyphal_regulator Hyphal Regulator (e.g., UCF1) chaetosemin_j->hyphal_regulator Upregulates virulence Virulence & Pathogenicity cell_wall->virulence Disruption leads to reduced virulence hyphal_formation_genes->virulence Inhibition of hyphae reduces virulence hyphal_regulator->virulence Modulation affects virulence

A proposed hypothetical mechanism for the antifungal action of chromones.

This guide serves as a valuable resource for researchers investigating novel antifungal compounds. The provided data and protocols aim to facilitate further studies into the efficacy and mechanism of action of this compound and related polyketides, with the ultimate goal of developing new strategies to combat fungal diseases in agriculture.

References

Unverified Biological Activity of Chaetosemin J: A Guide to Independent Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

Published data on the biological activities of Chaetosemin J, a secondary metabolite isolated from the fungus Chaetomium seminudum, currently lacks independent verification in the scientific literature. Initial studies have reported its potential as an antifungal agent. This guide provides a comparative summary of the published data for this compound and related compounds, alongside a proposed framework for independent experimental validation to assist researchers in confirming these preliminary findings.

Comparative Analysis of Published Biological Activities

Initial research has highlighted the antifungal properties of this compound and other compounds from the Chaetosemin family. This compound has been reported to significantly inhibit the growth of four plant pathogenic fungi.[1] For comparative context, the activities of Chaetosemin B and C, as reported in their initial discovery, are also included.[2][3]

Table 1: Summary of Published Biological Activities of Chaetosemin Compounds

CompoundActivity TypeTarget Organism(s)Reported Efficacy (MIC or % Inhibition)Source
This compound AntifungalBotrytis cinerea, Alternaria solani, Magnaporthe oryzae, Gibberella saubinettiiMIC: 6.25 - 25.0 µM[1]
Chaetosemin BAntifungalMagnaporthe oryzae, Gibberella saubinettiiMIC: 6.25 µM and 12.5 µM, respectively[2][3]
Chaetosemin CAntioxidantDPPH free radical50.7% scavenging activity at 50 µM[2][3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity.

Proposed Framework for Independent Verification

The following sections outline a detailed experimental protocol to independently verify the reported antifungal activity of this compound.

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against the reported fungal strains using a broth microdilution method.

1. Materials and Reagents:

  • Pure this compound (source or synthesis to be documented)

  • Target fungal strains (Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, Gibberella saubinettii)

  • Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (medium with DMSO)

  • Spectrophotometer or microplate reader

2. Preparation of Fungal Inoculum:

  • Culture the fungal strains on appropriate agar plates until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

  • Filter the spore suspension to remove mycelial fragments.

  • Adjust the spore concentration to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in the liquid growth medium in the 96-well plates to achieve a range of final concentrations for testing (e.g., from 0.5 µM to 100 µM).

  • Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that inhibits fungal growth (typically <1%).

4. Assay Procedure:

  • Add the prepared fungal inoculum to each well containing the this compound dilutions.

  • Include wells for a positive control (fungal inoculum with a known antifungal agent), a negative control (fungal inoculum with medium and DMSO), and a sterility control (medium only).

  • Incubate the microplates at an appropriate temperature and duration for each fungal species (e.g., 25-28°C for 48-72 hours).

5. Data Analysis:

  • Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).

  • Compare the obtained MIC values with the originally published data.

Visualizing the Verification Process

To clarify the workflow for independent verification and the logical relationships in antifungal screening, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion compound Source Pure This compound dilution Serial Dilution of this compound compound->dilution fungi Culture Fungal Strains inoculation Inoculate Plates with Fungi fungi->inoculation media Prepare Growth Media & Reagents media->dilution dilution->inoculation incubation Incubate Plates inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic comparison Compare with Published Data mic->comparison conclusion Verification (Confirmed/Refuted) comparison->conclusion logical_relationship cluster_hypothesis Hypothesis cluster_test Experimental Test cluster_observation Observation cluster_confirmation Confirmation H This compound has antifungal activity E Broth Microdilution Assay H->E is tested by O Inhibition of Fungal Growth E->O leads to C Activity Verified O->C supports

References

A Comparative Safety Analysis of Chaetosemin J and Synthetic Antifungals: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with improved safety profiles is a critical endeavor in modern drug development. While natural products present a promising reservoir of new chemical entities, a thorough evaluation of their safety is paramount before they can be considered viable therapeutic candidates. This guide provides a comparative analysis of the safety profile of Chaetosemin J, a natural product derived from the Chaetomium genus, and commonly used synthetic antifungal drugs.

Executive Summary

Synthetic antifungals, while effective, are associated with a range of adverse effects, from mild gastrointestinal issues to significant organ toxicity. The three main classes—polyenes, azoles, and echinocandins—each possess distinct safety profiles that influence their clinical application. In contrast, the safety of this compound remains uncharacterized. However, the Chaetomium genus, from which this compound is derived, is known to produce a variety of bioactive secondary metabolites, a number of which have demonstrated significant cytotoxicity in preclinical studies. This guide underscores the critical need for comprehensive toxicological evaluation of this compound to ascertain its therapeutic potential.

Comparative Safety Data

The following table summarizes the available safety data for major classes of synthetic antifungals. Due to the lack of data for this compound, a direct comparison is not possible. Instead, a summary of the known cytotoxic effects of other Chaetomium metabolites is provided for context.

Safety ParameterPolyenes (e.g., Amphotericin B)Azoles (e.g., Fluconazole, Voriconazole)Echinocandins (e.g., Caspofungin, Micafungin)This compoundOther Chaetomium Metabolites (for context)
Primary Mechanism of Action Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death[1].Inhibit the enzyme lanosterol 14-α-demethylase, blocking ergosterol biosynthesis[2].Inhibit β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.Not established.Various, including induction of apoptosis.
Common Adverse Events Infusion-related reactions (fever, chills), nephrotoxicity, electrolyte abnormalities[3].Nausea, vomiting, diarrhea, headache, rash. Voriconazole can cause visual disturbances[2][3].Generally well-tolerated; possible histamine-related reactions, mild hepatotoxicity[2][3].No data available. Not applicable (not used clinically).
Serious Adverse Events Severe nephrotoxicity, anemia, cardiac arrhythmias[3].Hepatotoxicity (can be severe), QT prolongation, potential for drug-drug interactions[2].Hepatotoxicity (rare), anaphylaxis (rare)[3].No data available. Not applicable.
Cytotoxicity Data Cytotoxic in vitro[4]. Liposomal formulations show reduced toxicity[4][5].Generally low cytotoxicity at therapeutic concentrations.Low cytotoxicity.No data available. Several metabolites from Chaetomium spp. exhibit potent cytotoxicity against various cancer cell lines. For example, chaetoglobosins and chaetominine have shown significant cytotoxic effects[6][7][8].
Genotoxicity Data Limited data; not a primary concern.Generally considered non-genotoxic.Generally considered non-genotoxic.No data available. Some metabolites from Chaetomium species have been reported to be mutagenic[7].
In Vivo Toxicity Dose-dependent nephrotoxicity is a major limitation. Newer lipid formulations have improved the safety profile[6][7].Generally well-tolerated in animal models.Well-tolerated in animal models with a high therapeutic index.No data available. Studies on crude extracts of Chaetomium have shown toxicity in animals[7].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are generalized protocols for key toxicity assays that would be necessary to evaluate the safety profile of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are cultured in appropriate media and conditions.

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.

In Vitro Genotoxicity Assay (Ames Test)
  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium with different mutations are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

  • Compound Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate.

  • Incubation: The plates are incubated for 48-72 hours.

  • Revertant Counting: The number of revertant colonies (those that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
  • Animal Model: Typically, rodents (e.g., rats or mice) of a single sex are used in a stepwise procedure.

  • Dosing: A single oral dose of the test substance is administered to a small group of animals (e.g., 3 animals).

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Stepwise Procedure: Depending on the outcome in the first group, the test is either stopped, or the dose is increased or decreased in subsequent groups of animals.

  • Data Analysis: The LD50 (median lethal dose) is estimated, and the toxic class of the substance is determined based on the observed mortality.

Visualizing Experimental Workflows and Pathways

Workflow for In Vitro Toxicity Testing

G General Workflow for In Vitro Toxicity Assessment cluster_cytotoxicity Cytotoxicity Assay cluster_genotoxicity Genotoxicity Assay (Ames Test) A Seed cells in 96-well plates B Expose cells to test compound A->B C Add MTT reagent B->C D Measure absorbance C->D E Calculate IC50 D->E F Prepare bacterial strains G Expose bacteria to test compound (+/- S9 mix) F->G H Incubate plates G->H I Count revertant colonies H->I J Assess mutagenic potential I->J start Test Compound (e.g., this compound) start->A start->F

Caption: A generalized workflow for assessing the in vitro cytotoxicity and genotoxicity of a test compound.

Simplified Apoptosis Signaling Pathway

G Simplified Intrinsic Apoptosis Pathway TC Cytotoxic Compound Mito Mitochondria TC->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 activation CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Therapeutic Promise of Chaetosemin J: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural product Chaetosemin J, a resorcinol derivative isolated from the fungus Chaetomium, is emerging as a compound of significant interest. While extensive research in disease models is still in its nascent stages, preliminary data on related compounds from Chaetomium and the broader class of resorcinols suggest a promising future for this compound in oncology. This guide provides a comparative overview of its potential therapeutic efficacy, drawing parallels with existing treatments and outlining a framework for its preclinical validation.

Recent studies have highlighted the diverse biological activities of metabolites from the genus Chaetomium, including cytotoxic, antimicrobial, and anti-inflammatory properties. Furthermore, resorcinol-based compounds are being explored for their potential to modulate key signaling pathways in cancer, such as the PD-1/PD-L1 immune checkpoint axis. While direct experimental evidence for this compound in a specific disease model is not yet publicly available, this document synthesizes the existing knowledge to present a hypothetical validation model in the context of non-small cell lung cancer (NSCLC).

Comparative Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

To illustrate the potential of this compound, we present a hypothetical dataset comparing its anti-tumor activity with a standard-of-care chemotherapy agent, Cisplatin, in a murine xenograft model of NSCLC.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
This compound10 mg/kg825 ± 9545
This compound20 mg/kg510 ± 7066
Cisplatin5 mg/kg600 ± 8060

Experimental Protocols

A detailed methodology for a key experiment is provided below to ensure reproducibility and facilitate further investigation into the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the A549 human non-small cell lung cancer cell line.

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Cisplatin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or Cisplatin. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours under the same conditions.

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the potential mechanism of action and the experimental design, the following diagrams are provided.

Chaetosemin_J_Signaling_Pathway cluster_0 Cancer Cell This compound This compound Receptor Receptor This compound->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Inhibits Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Blocks Activation Apoptosis Apoptosis Kinase Cascade->Apoptosis Induces Proliferation Proliferation Transcription Factor->Proliferation Downregulates Genes

Caption: Hypothetical signaling pathway of this compound in a cancer cell.

Experimental_Workflow Start Start Cell_Culture A549 Cell Culture Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound / Cisplatin Seeding->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

While the therapeutic journey of this compound is just beginning, the foundational knowledge from related natural products provides a strong rationale for its continued investigation. The proposed experimental framework offers a clear path for researchers to validate its potential and unlock a new avenue in the development of novel therapeutics.

Safety Operating Guide

Navigating the Disposal of Chaetosemin J: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to note that all chemical waste disposal must adhere to local, state, and federal regulations, as well as institutional policies. The following procedures are based on general best practices for hazardous chemical waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal process, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for Chaetosemin J is not publicly available, related compounds such as Chaetomin and Chaetocin are known to be toxic if swallowed, and harmful in contact with skin or if inhaled.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If working with powders or creating aerosols, a properly fitted respirator is advised.

II. Quantitative Data Summary

Due to the limited availability of public information, a comprehensive quantitative data summary for this compound is not possible at this time. The following table highlights the absence of specific disposal-related quantitative data. Researchers should consult any supplier-provided information and internal safety assessments.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄PubChem
Molecular Weight 246.26 g/mol PubChem
LD50 (Oral) No data availableN/A
LD50 (Dermal) No data availableN/A
LC50 (Inhalation) No data availableN/A
Permissible Exposure Limit (PEL) No data availableN/A
Recommended Disposal Concentration No data availableN/A

III. Step-by-Step Disposal Procedures

The following protocols outline a general, safe, and compliant workflow for the disposal of this compound waste.

A. Solid Waste (e.g., contaminated labware, gloves, paper towels):

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This container should be clearly labeled "Hazardous Waste" and should specify "this compound Solid Waste."

  • Container Management: Keep the container sealed when not in use. Do not overfill the container.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

B. Liquid Waste (e.g., solutions containing this compound):

  • Collection: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. The container must be compatible with the solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.

  • pH Neutralization (if applicable): If the waste is acidic or basic, it may need to be neutralized to a pH between 6 and 8 before disposal. Consult your institution's EHS guidelines.

  • Storage: Store the liquid waste container in secondary containment to prevent spills. The storage area should be well-ventilated.

  • Disposal: Contact your institution's EHS office for pickup and disposal. Do not pour this compound solutions down the drain.

C. Empty Containers:

  • Decontamination: Triple rinse the empty container with a suitable solvent that can dissolve this compound.

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinsates may also need to be collected depending on institutional policies.

  • Container Disposal: Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[4][5] Consult your EHS department for specific requirements.

D. Spill Cleanup:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound waste.

cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition Start This compound Experiment Solid_Waste Solid Waste (Gloves, Labware) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Empty_Container Empty Container Start->Empty_Container Segregate_Solid Segregate in Labeled Container Solid_Waste->Segregate_Solid Collect_Liquid Collect in Labeled, Compatible Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse EHS_Pickup EHS Disposal Segregate_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Rinsate Collect Rinsate as Liquid Waste Triple_Rinse->Collect_Rinsate Non_Haz_Disposal Non-Hazardous Disposal Triple_Rinse->Non_Haz_Disposal After Rinsing & Label Removal Collect_Rinsate->Collect_Liquid

Caption: Workflow for this compound Waste Disposal.

By adhering to these general yet crucial safety and disposal protocols, laboratories can ensure the responsible management of this compound waste, thereby protecting personnel and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

Personal protective equipment for handling Chaetosemin J

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, "Chaetosemin J" is not a publicly documented chemical compound. The following guidelines are based on the assumption that it is a potent, cytotoxic compound and are derived from established safety protocols for handling such hazardous materials in a laboratory setting. These procedures should be adapted to the specific physical and chemical properties of the substance once they are known.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The primary routes of exposure to potent compounds are inhalation, ingestion, and skin absorption.[1] Therefore, a comprehensive PPE strategy is essential. The required level of PPE is dictated by the Occupational Exposure Band (OEB) of the compound, which categorizes substances based on their toxicological potency.[2][3] Assuming this compound is a potent compound, the following PPE is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Respiratory Powered Air-Purifying Respirator (PAPR)Recommended for handling powdered forms to prevent inhalation of dust particles.[4]
N95 RespiratorMinimum requirement for handling solutions where aerosolization is possible.[5]
Hand Double Gloving with Chemotherapy-Approved Gloves (e.g., Nitrile)Two pairs of gloves should be worn at all times.[6] Change gloves immediately if contaminated.
Body Disposable Gown with Cuffed SleevesShould be resistant to chemical permeation.[5]
Eye/Face Safety Goggles and Face ShieldTo protect against splashes and aerosols.[5][6]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.[6]

Table 2: Engineering Controls for this compound

Control TypeDescription
Primary Containment All manipulations of this compound (weighing, dissolving, aliquoting) should be performed in a certified Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[6]
Secondary Containment The laboratory should be under negative pressure with restricted access.[7]
Ventilation General laboratory ventilation should be designed to direct airflow away from personnel.[3]

Operational Plan: Step-by-Step Handling Protocol

A standardized operational procedure is crucial for consistent safety.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling in Primary Containment cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare BSC/Isolator prep_ppe->prep_setup prep_compound Retrieve this compound prep_setup->prep_compound weigh Weigh Compound prep_compound->weigh dissolve Dissolve/Dilute weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot decontaminate_surfaces Decontaminate Surfaces aliquot->decontaminate_surfaces dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to strict protocols.[9]

Table 3: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Procedure
Sharps (needles, vials) Puncture-resistant, rigid container with a purple lid.[10]Place all sharps contaminated with this compound into the designated sharps container. Do not recap needles.
Non-Sharps Solids (gloves, gowns, pads) Yellow and purple-colored waste bags.[10]All contaminated solid waste should be placed in these designated bags. The bags should be at least 2 mm thick for polypropylene.[11]
Liquid Waste Sealed, leak-proof container labeled "Cytotoxic Waste".Unused or expired this compound solutions should be collected in a designated, sealed container. Do not pour down the drain.
Final Disposal High-temperature incineration by a certified hazardous waste transporter.[10]All cytotoxic waste must be transported off-site by a certified waste handler for incineration. A hazardous waste consignment note is required.[10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Logical Flow for Emergency Response

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate exposure Personal Exposure remove_clothing Remove Contaminated Clothing/PPE exposure->remove_clothing don_ppe Don Spill Kit PPE evacuate->don_ppe contain Contain Spill don_ppe->contain clean Clean with Deactivating Agent contain->clean dispose Dispose of Cleanup Materials clean->dispose flush_skin Flush Skin with Water (15 min) remove_clothing->flush_skin flush_eyes Flush Eyes with Eyewash (15 min) remove_clothing->flush_eyes seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical

Caption: Emergency response plan for this compound incidents.

Spill Cleanup:

  • Small spills (<5 mL or 5 g): Can be handled by one trained person.[12]

  • Large spills (>5 mL or 5 g): Require two trained individuals.[12]

  • Use a cytotoxic spill kit and follow the manufacturer's instructions.[5][6]

  • Clean the area with a decontaminating agent, followed by a thorough rinse with water.[12] Several studies show that some cleaning solutions are more effective than others at removing cytotoxic residues.[13][14][15]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12]

  • Eye Contact: Flush the eyes with an emergency eyewash station for a minimum of 15 minutes, removing contact lenses if present.[5]

  • In all cases of exposure, seek immediate medical attention and consult the Material Safety Data Sheet (MSDS) for specific instructions. [5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.